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Diethylene glycol diacetate

Cat. No.: B166463
CAS No.: 628-68-2
M. Wt: 190.19 g/mol
InChI Key: UBPGILLNMDGSDS-UHFFFAOYSA-N
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Description

Historical Context of Diethylene Glycol Derivatives in Chemical Science

The industrial production of ethylene (B1197577) glycol and its derivatives began in the early 20th century, driven by the demand for solvents and intermediates in a rapidly growing chemical industry. biosynth.com Glycol ethers, a class of solvents developed around the 1920s and 1930s, offered a unique combination of solvency for various resins and a higher boiling point compared to lower-molecular-weight alcohols and ethers. oup.comnih.gov Diethylene glycol, a co-product of ethylene glycol production, became a key building block for a range of derivatives due to its hygroscopic nature and solvent properties. medchemexpress.comresearchgate.net

The esterification of glycols to form acetates was a logical progression, creating compounds with modified properties. These glycol ether esters have been utilized in the coatings industry for over half a century, valued for their performance characteristics such as slow evaporation rates and excellent flow properties. europa.eu Diethylene glycol diacetate emerged from this broader context of industrial and academic exploration into glycol derivatives. Initially, its applications were likely as a solvent and plasticizer, but its well-defined structure has since allowed for its use in more specialized areas of chemical research. researchgate.net The synthesis of such esters, typically through the esterification of diethylene glycol with acetic acid or via ethylene oxide chemistry, has become a well-established process. researchgate.net

Nomenclature and Structural Representation in Contemporary Chemical Literature

In scientific literature, precise nomenclature and structural representation are crucial for clarity. This compound is identified by several names and chemical identifiers, which are summarized in the table below. The molecule consists of a central ether linkage connecting two ethylene units, each of which is terminated by an acetate (B1210297) ester group. mdpi.com

IdentifierValue
IUPAC Name 2-(2-acetyloxyethoxy)ethyl acetate mdpi.com
Synonyms Oxybis(2-ethyl Acetate), Bis(2-acetoxyethyl) ether researchgate.netsciencescholar.us
CAS Number 628-68-2 mdpi.com
Molecular Formula C₈H₁₄O₅ mdpi.com
Molecular Weight 190.19 g/mol researchgate.net
SMILES CC(=O)OCCOCCOC(C)=O researchgate.net
InChI Key UBPGILLNMDGSDS-UHFFFAOYSA-N sciencescholar.us

Interactive Data Table: Structural and Chemical Identifiers of this compound Use the search bar to filter the table.

Significance of this compound as a Model Compound in Organic Synthesis

This compound serves as a valuable model compound in several areas of organic and bio-organic research due to its straightforward and symmetrical structure. It contains two ester linkages susceptible to hydrolysis, making it an excellent substrate for studying the kinetics and mechanisms of ester cleavage reactions.

Research on the hydrolysis of glycol ether acetates is pertinent to understanding their metabolism, as carboxylesterases in biological systems rapidly cleave the ester bond. oup.comeuropa.eu For instance, studies on the hydrolysis kinetics of propylene (B89431) glycol diacetate have shown it is quickly broken down into acetic acid and propylene glycol. europa.eu this compound, with its two primary ester groups, provides a simple, symmetrical substrate to investigate the activity of enzymes like lipases and other esterases. researchgate.net The rate of hydrolysis can be monitored to characterize enzyme activity or to screen for enzyme inhibitors. nih.gov

In synthetic chemistry, the compound can be used to study reaction mechanisms such as transesterification. Its bifunctional nature also allows it to act as a building block or a reactive solvent in polymerization studies. For example, it can react with fatty acids to form ester compounds that are then polymerized. biosynth.com The well-defined distance between the two acetate groups, dictated by the diethylene glycol backbone, makes it a useful molecule for synthesizing polymers with specific spacer lengths.

Emerging Research Directions and Unexplored Avenues for this compound

The unique structural characteristics of this compound make it a component of interest in several cutting-edge areas of chemical research, particularly in materials science and biomedicine.

One of the most significant emerging applications is in the field of Proteolysis Targeting Chimeras (PROTACs) . This compound is used as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com These novel therapeutic agents function by linking a target protein to an E3 ubiquitin ligase, leading to the selective degradation of the target protein. medchemexpress.com The diethylene glycol unit provides a flexible, hydrophilic spacer within the PROTAC molecule.

In polymer chemistry and materials science , the diethylene glycol backbone is being exploited to create advanced functional materials. While the diacetate itself is a diester, related diacrylate and dimethacrylate derivatives of diethylene glycol are used as crosslinking agents in the synthesis of hydrogels. researchgate.netnih.gov These hydrogels can be designed to be stimuli-responsive, reacting to changes in temperature or pH, which is a desirable property for applications in controlled drug delivery and tissue engineering. nih.govnih.govmdpi.com Research into poly(N-vinylcaprolactam) hydrogels, for instance, has utilized diethylene glycol diacrylate as a crosslinking agent to create biocompatible and thermally sensitive materials. nih.gov

Furthermore, this compound itself is explored as a component in formulations for controlled drug delivery systems , such as osmotic pumps, where it can be used to modify the permeability of polymeric films. researchgate.netresearchgate.net Its role as a plasticizer and solvent also continues to be relevant in the development of new polymer blends and coatings with specific performance properties. mdpi.com Unexplored avenues may include its use as a scaffold for developing novel biodegradable polymers or as a model compound for studying the atmospheric degradation of ether-ester compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O5 B166463 Diethylene glycol diacetate CAS No. 628-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetyloxyethoxy)ethyl acetate
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InChI

InChI=1S/C8H14O5/c1-7(9)12-5-3-11-4-6-13-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UBPGILLNMDGSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OCCOCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O5
Source PubChem
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DSSTOX Substance ID

DTXSID90879242
Record name Ethanol, 2,2'-oxybis-, diacetate
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Molecular Weight

190.19 g/mol
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CAS No.

628-68-2
Record name Diethylene glycol, diacetate
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Record name Diethylene glycol diacetate
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Record name Oxydiethylene acetate
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Record name Ethanol, 2,2'-oxybis-, 1,1'-diacetate
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Record name Ethanol, 2,2'-oxybis-, diacetate
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Record name Oxydiethylene di(acetate)
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Record name DIETHYLENE GLYCOL DIACETATE
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Advanced Synthetic Methodologies and Reaction Kinetics of Diethylene Glycol Diacetate

Esterification Pathways of Diethylene Glycol and Acetic Acid

Catalyzed Esterification Techniques

Acid Catalysis Mechanisms in Diethylene Glycol Diacetate Synthesis

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a conventional and widely used method for producing esters like DEGDA. The mechanism involves the activation of the carboxylic acid by a proton from an acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.

The process occurs in several key steps:

Protonation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst.

Nucleophilic Attack: A hydroxyl group from diethylene glycol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms in the intermediate.

Water Elimination: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, yielding the monoester product and regenerating the acid catalyst. The process is then repeated for the second hydroxyl group to form the diacetate.

A variety of acid catalysts are utilized, including homogeneous and heterogeneous types. Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective, though they can introduce challenges related to corrosion and product purification. acs.org Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36), offer significant operational advantages, including ease of separation, reusability, and reduced environmental impact. researchgate.netresearchgate.net Kinetic studies on the esterification of glycols with acetic acid using these resins show that reaction rates are influenced by temperature, reactant molar ratios, and catalyst loading. srce.hr For instance, increasing the molar ratio of acetic acid to glycol shifts the reaction equilibrium towards the product side. srce.hr

Table 1: Research Findings on Acid-Catalyzed Esterification of Glycols
Catalyst TypeCatalyst ExampleReactantsKey Findings & ConditionsReference
HeterogeneousAmberlyst 36Ethylene (B1197577) Glycol & Acetic AcidReaction kinetics and chemical equilibrium were investigated in the temperature range of 333.15 to 363.15 K. A pseudohomogeneous model was derived to describe the reaction rate. researchgate.netresearchgate.net researchgate.netresearchgate.net
HeterogeneousSeralite SRC-120 (Cation Exchange Resin)Ethylene Glycol & Acetic AcidThe study examined the effect of catalyst loading (0.5 to 1.5% w/v), mole ratio (acetic acid to glycol), and temperature (333 to 363 K). Increased catalyst loading and mole ratio enhanced glycol conversion. srce.hr srce.hr
Homogeneousp-Toluenesulfonic acidEthylene Glycol & Acetic AcidOptimal conditions included a reaction temperature of 100-160°C and an acetic acid to glycol molar ratio of 2.2-3 to synthesize ethylene glycol diacetate. google.com google.com
HeterogeneousHeteropolyanion-Based Ionic LiquidsDiethylene Glycol Monobutyl Ether & Acetic AcidThese catalysts showed excellent activity compared to H₂SO₄ and Amberlyst-15. Kinetic data were correlated by a pseudohomogeneous model, and the catalysts could be reused multiple times without significant loss of activity. acs.orgresearchgate.net acs.orgresearchgate.net
Base Catalysis in Transesterification Routes

Transesterification is an alternative pathway for synthesizing this compound. This process involves the reaction of diethylene glycol with another ester, such as methyl acetate (B1210297) or ethyl acetate, in the presence of a catalyst to exchange the alkoxy groups. masterorganicchemistry.com This route can be catalyzed by either acids or bases, but base catalysis is often more rapid.

The general mechanism for base-catalyzed transesterification proceeds via a two-step nucleophilic addition-elimination sequence: masterorganicchemistry.com

Nucleophilic Attack: An alkoxide, generated from diethylene glycol by the base catalyst, acts as a nucleophile and attacks the carbonyl carbon of the reactant ester (e.g., methyl acetate). This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the original alkoxy group (e.g., methoxide) to form the new ester, diethylene glycol monoacetate. The process is repeated to yield the diacetate.

This equilibrium reaction is typically driven to completion by using a large excess of the alcohol (diethylene glycol) or by removing the more volatile alcohol byproduct (e.g., methanol). masterorganicchemistry.com A variety of base catalysts can be employed, including alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and alkoxides. nih.gov Studies on the transesterification of vegetable oils with glycols have demonstrated the effectiveness of catalysts like sodium hydroxide, potassium hydroxide, and potassium carbonate in yielding mixtures of mono- and diglycerides, which are structurally analogous to the mono- and diesters of diethylene glycol. nih.gov

Table 2: Base Catalysts Used in Transesterification of Oils with Ethylene Glycol
CatalystCatalyst TypeKey ObservationReference
NaOH, KOH, K₂CO₃, CH₃COOKHomogeneous (Strongly Basic)Resulted in the highest content of desirable monoglycerides/MEG monoesters (>50 wt.%) with low unreacted oil (<2 wt.%). nih.gov
H₂SO₄ (for comparison)Homogeneous (Acidic)Produced a lower content of monoglycerides/MEG monoesters (approx. 40 wt.%). nih.gov
CaO, (CH₃COO)₂ZnHeterogeneousAlso produced a monoglycerides/MEG monoesters content of about 40 wt.%. nih.gov
Enzymatic Catalysis for Green Synthesis of this compound

Enzymatic catalysis represents a green and sustainable approach to synthesizing this compound. Enzymes, particularly lipases, are highly efficient biocatalysts that operate under mild reaction conditions (lower temperatures and neutral pH), which reduces energy consumption and minimizes the formation of byproducts. nih.gov This methodology aligns with the principles of green chemistry by offering high selectivity and reducing waste. expresspolymlett.com

Lipases are widely used for ester synthesis due to their stability in organic solvents, broad substrate tolerance, and lack of a need for cofactors. nih.gov In the synthesis of DEGDA, a lipase (B570770), such as immobilized Candida antarctica lipase B (CALB), can catalyze the acetylation of the hydroxyl groups of diethylene glycol using an acyl donor like acetic acid or vinyl acetate. nih.govunife.it

The reaction kinetics of lipase-catalyzed acetylation often follow a Ping-Pong Bi-Bi mechanism. nih.gov In this model, the lipase first reacts with the acyl donor (e.g., vinyl acetate) to form an acyl-enzyme intermediate, releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde). Subsequently, the alcohol substrate (diethylene glycol) binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. researchgate.net Optimization of reaction parameters such as temperature, enzyme concentration, and substrate molar ratio is crucial for achieving high conversion rates. unife.it

A primary advantage of enzymatic catalysis is the high degree of selectivity that can be achieved. Lipases exhibit remarkable chemo-, regio-, and enantioselectivity. nih.gov In the synthesis of this compound from the symmetrical diethylene glycol molecule, the key benefit of chemo-selectivity is the enzyme's ability to specifically target the esterification reaction. This minimizes side reactions, such as ether formation or degradation, that can occur under the harsher conditions of traditional acid or base catalysis. This high selectivity leads to a purer product and simplifies downstream processing, further enhancing the sustainability of the process. nih.gov

Non-Catalytic Approaches and Reaction Optimization

Elevating the temperature is a common strategy to increase the reaction rate. However, this must be balanced against potential side reactions or degradation of reactants and products. A crucial aspect of optimizing the non-catalytic synthesis is the effective removal of water, a byproduct of the esterification. Since the reaction is reversible, the presence of water in the reaction medium will favor the reverse reaction (hydrolysis), thereby reducing the yield of the diacetate. Techniques such as azeotropic distillation are often employed to continuously remove water and shift the equilibrium towards the formation of this compound.

Table 1: Key Parameters for Optimization in Non-Catalytic Synthesis

ParameterObjective and Considerations
Molar Ratio (Acetic Acid:Diethylene Glycol) Increasing the ratio (e.g., >2:1) can enhance glycol conversion but requires extensive post-reaction purification.
Reaction Temperature Higher temperatures increase the reaction rate but must be controlled to prevent thermal degradation and unwanted side reactions.
Reaction Time Sufficient time is required to reach equilibrium; optimization aims to minimize time to maximize reactor throughput without sacrificing yield.
Water Removal Continuous removal of water (e.g., via azeotropic distillation) is essential to shift the equilibrium and achieve high product yield.

Reactive Distillation Techniques for Enhanced Yield

Reactive distillation (RD) represents a significant process intensification strategy for equilibrium-limited reactions like the esterification of diethylene glycol. This technique combines chemical reaction and separation into a single integrated unit. researchgate.net By conducting the esterification within a distillation column, the by-product, water, can be continuously removed from the reactive zone. researchgate.net This constant removal of a product shifts the reaction equilibrium decisively towards the formation of this compound, enabling conversions that can surpass the limits of conventional batch reactors. researchgate.net

In a typical RD setup for this synthesis, diethylene glycol and acetic acid are fed into the column where they react in the liquid phase, often over a solid catalyst packed within the column or in the liquid phase itself. As the reaction proceeds, the more volatile components, including the water by-product, move up the column, while the less volatile products like this compound move down. This concurrent reaction and separation dynamic allows for high reactant conversion and high product purity in a single piece of equipment. researchgate.net

Reactive distillation is itself a prime example of process intensification, leading to substantial reductions in capital and operating costs by decreasing the number of required unit operations, lowering energy consumption, and reducing equipment footprint. mdpi.com Further intensification can be achieved within the RD framework. For the production of glycol esters, strategies often focus on optimizing the column's configuration, including the number of theoretical stages, the locations of the reactant feeds, the reflux ratio, and the operating pressure. researchgate.net

Energy consumption can be a significant factor, and studies have shown that dynamic state simulations can lead to process designs that save more than 48% in energy compared to non-optimized setups. daneshyari.com By carefully managing the heat produced by exothermic reactions, the energy required for the separation aspect of the process can be partially or fully supplied by the reaction itself, further enhancing the system's efficiency. researchgate.net

A highly innovative process intensification strategy involves the introduction of an auxiliary chemical reaction within the reactive distillation column. The purpose of this auxiliary reaction is to consume a by-product of the main reaction, thereby dramatically shifting the equilibrium. researchgate.net

In a process analogous to this compound synthesis, the production of ethylene glycol diacetate has been intensified by using the hydration of ethylene oxide as an auxiliary reaction. researchgate.netdaneshyari.com In this scheme, ethylene oxide is fed into the column, where it reacts with the water produced during the esterification. This auxiliary reaction offers a dual benefit: it consumes the water, which strongly promotes the forward esterification reaction, and it simultaneously produces more ethylene glycol reactant in situ. researchgate.netdaneshyari.com This chemical synergy can lead to an innovative process capable of producing the diacetate product with very high purity and yield, potentially even without a direct feed of the glycol reactant. researchgate.netconsensus.app

Kinetic Studies of this compound Formation

Understanding the reaction kinetics is fundamental for the design, simulation, and optimization of reactors for producing this compound. The formation of the diacetate from diethylene glycol and acetic acid is a consecutive reaction system. In the first step, diethylene glycol monoacetate is formed as an intermediate, which then reacts further with acetic acid to yield the final diacetate product. Both reaction steps are reversible. researchgate.net

Reaction Order and Rate Constant Determination

The esterification of glycols with carboxylic acids is frequently described using a pseudo-homogeneous (PH) model. researchgate.netresearchgate.net This model simplifies the complex interactions in a heterogeneous system (e.g., with a solid catalyst) into a homogeneous framework, which is highly applicable for reactor design. The reaction is typically treated as a second-order reversible reaction. researchgate.net Kinetic models are developed by fitting experimental data gathered under various conditions of temperature and reactant concentrations to established rate equations.

For the analogous esterification of ethylene glycol with acetic acid, kinetic data has been successfully correlated with a pseudo-homogeneous model. researchgate.net The temperature dependency of the reaction rate constants is effectively described by the Arrhenius law. researchgate.netdergipark.org.tr

Table 2: Kinetic Parameters for the Esterification of Ethylene Glycol with Acetic Acid (Pseudo-Homogeneous Model)

This data is for a reaction analogous to this compound synthesis and is representative of the kinetic behavior.

ReactionPre-exponential Factor (k₀) (L mol⁻¹ min⁻¹)Activation Energy (Eₐ) (kJ mol⁻¹)Source
EG + HAc ⇌ EGMA + H₂O (Forward) 1.16 x 10⁵40.5 researchgate.net
EGMA + H₂O ⇌ EG + HAc (Reverse) 2.15 x 10⁶50.8 researchgate.net
EGMA + HAc ⇌ EGDA + H₂O (Forward) 1.89 x 10⁵43.1 researchgate.net
EGDA + H₂O ⇌ EGMA + HAc (Reverse) 1.13 x 10⁷58.7 researchgate.net

(EG: Ethylene Glycol, HAc: Acetic Acid, EGMA: Ethylene Glycol Monoacetate, EGDA: Ethylene Glycol Diacetate)

Influence of Temperature on Reaction Rates and Yield

Temperature is a paramount parameter in the synthesis of this compound, strongly influencing both the rate of reaction and the equilibrium yield. In accordance with the principles of chemical kinetics, an increase in temperature generally leads to an increase in the reaction rate constant, as described by the Arrhenius equation. dergipark.org.tr This means that equilibrium is reached more quickly at higher temperatures.

Studies on similar esterification systems confirm that reactant conversion increases with rising temperature. dergipark.org.triau.ir For instance, in the production of ethylene glycol diacetate, increasing the reaction temperature has been shown to have a significant positive effect on increasing the reaction yield. iau.ir However, the effect on the final yield at equilibrium is also governed by the thermodynamics of the reaction. If the reaction is exothermic, increasing the temperature will shift the equilibrium towards the reactants, potentially lowering the maximum achievable yield. Conversely, for an endothermic reaction, higher temperatures will favor product formation. Therefore, the optimal temperature is a compromise between achieving a high reaction rate and favorable equilibrium positioning.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling serves as a critical tool in understanding and optimizing the synthesis of this compound. These models provide insights into reaction mechanisms, transition states, and energy landscapes, which are essential for designing efficient catalytic processes and reactor systems. By simulating the reaction environment, researchers can predict the influence of various parameters on reaction rates and product selectivity, thereby minimizing the need for extensive empirical experimentation.

For the esterification of glycols, kinetic models are developed to correlate experimental data, such as concentration versus time. researchgate.net These models are crucial for understanding the effects of process variables like catalyst loading, the molar ratio of reactants (e.g., ethylene glycol to acetic acid), and temperature on the conversion of reactants and selectivity towards the desired acetate products. researchgate.net Among the various modeling approaches, the pseudohomogeneous (PH) model has found significant application.

Pseudohomogeneous (PH) Model Application in Kinetic Correlation

The Pseudohomogeneous (PH) model is a simplified yet effective approach for describing the kinetics of heterogeneously catalyzed liquid-phase reactions, such as the esterification of diethylene glycol. researchgate.net This model treats the multiphase reaction system (liquid reactants, solid catalyst) as a single, uniform phase, which simplifies the mathematical description of the reaction rate. researchgate.net Despite its simplicity, the PH model often provides a good correlation with experimental data, comparable to more complex models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) approach. researchgate.netresearchgate.net

The utility of the PH model has been demonstrated in the kinetic study of the transesterification of methyl acetate with n-propanol, a reaction analogous to those used in glycol diacetate synthesis. researchgate.net In such studies, the model successfully correlates experimental data and helps elucidate the influence of temperature, catalyst loading, and initial reactant molar ratios on the reaction. researchgate.net The PH model's effectiveness lies in its ability to capture the essential kinetics without requiring the determination of adsorption constants, which are necessary for more intricate models like Langmuir-Hinshelwood. researchgate.net

Researchers have successfully used the PH model to describe the reaction rate in the synthesis of ethylene glycol diacetate, a compound structurally related to this compound. researchgate.net The model can describe the reaction rate for a five-component system starting from any initial composition, comparing the applicability of mole fractions and activities for describing the reaction rates as a function of time. researchgate.net

Table 1: Comparison of Kinetic Models for Esterification Reactions

Model Type Description Complexity Parameters Needed Common Application
Pseudohomogeneous (PH) Treats the multiphase system as a single phase, simplifying the rate expression. Low Kinetic rate constants. Liquid-phase reactions with solid catalysts where mass transfer limitations are negligible. researchgate.net
Langmuir-Hinshelwood (LH) Assumes reaction occurs on the catalyst surface between adsorbed species. High Adsorption constants, surface reaction rate constants. Heterogeneous catalysis where surface adsorption is a key step. researchgate.net

| Eley-Rideal (ER) | Assumes reaction occurs between an adsorbed molecule and a molecule in the bulk fluid. | Medium | Adsorption constant for one reactant, surface reaction rate constant. | Heterogeneous catalysis where one reactant is strongly adsorbed and the other is not. researchgate.net |

Alternative Synthetic Routes and Derivatization

Beyond direct esterification, alternative synthetic strategies and derivatization reactions expand the utility and production methods for this compound and related compounds.

Transesterification Processes Involving this compound

Transesterification is a crucial class of organic reactions where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This process is reversible and often catalyzed by acids or bases. wikipedia.org Strong acids work by protonating the carbonyl group, making it more electrophilic, while bases deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org

This process is fundamental in various industrial applications, from the synthesis of polyesters to the production of biodiesel from triglycerides. wikipedia.orgdergipark.org.tr In the context of this compound, transesterification can be employed either for its synthesis (e.g., reacting a simple ester like methyl acetate with diethylene glycol) or for its conversion into other esters. The reaction equilibrium can be shifted towards the product by removing one of the products, such as a low-boiling alcohol, through distillation. wikipedia.org

The transesterification of triglycerides with diols like diethylene glycol can yield a complex mixture of mono- and diglycerides, as well as glycol esters, which have applications in various industries. nih.gov Kinetic studies on the transesterification of ethyl acetate with methanol, catalyzed by acidic ion-exchange resins, provide a model for understanding the reaction mechanisms applicable to diethylene glycol systems. researchgate.net

Preparation from Ethylene Glycol Derivatives

Diethylene glycol itself is a derivative of ethylene glycol, formed as a co-product during ethylene glycol production from the hydration of ethylene oxide. researchgate.net Therefore, the most direct route starting from an ethylene glycol derivative is the esterification of diethylene glycol with acetic acid. google.com This reaction is typically performed in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water, driving the reaction to completion. google.com

Another approach involves the reaction of ethylene oxide with ethylene glycol, which produces diethylene glycol and higher glycols. researchgate.net The resulting diethylene glycol can then be esterified. The synthesis of related compounds, such as diethylene glycol monoethyl ether, can be achieved by reacting diethylene glycol with ethanol (B145695) in the presence of a solid acid catalyst. google.com This highlights the potential for using various ethylene glycol derivatives and related alcohols to produce a range of diethylene glycol ethers and esters.

The synthesis of ethylene glycol diacetate, a closely related compound, is well-established and involves the direct esterification of ethylene glycol with acetic acid. chemicalbook.comgoogle.com The conditions and catalysts used in this process, such as p-toluenesulfonic acid and azeotropic dehydrating agents, are often applicable to the synthesis of this compound. google.com

Formation of Related Diethylene Glycol Esters

The hydroxyl groups of diethylene glycol can react with a wide variety of carboxylic acids or their derivatives to form a diverse range of esters. This versatility allows for the synthesis of molecules with tailored properties for specific applications.

For instance, diethylene glycol can be esterified with synthetic fatty acids (derived from the oxidation of paraffin (B1166041) hydrocarbons) to produce diethylene glycol diesters. researchgate.net A typical synthesis involves reacting diethylene glycol with the fatty acids in the presence of a catalyst at elevated temperatures (e.g., 110-120°C), using an azeotrope-forming solvent like toluene (B28343) to remove the water formed during the reaction. researchgate.net

Another example is the synthesis of Diethylene Glycol Monomethyl Ether Monolaurate (DGMEML). This compound is prepared via the transesterification of diethylene glycol monomethyl ether (a derivative of diethylene glycol) with methyl laurate, using a solid base catalyst such as active carbon-supported KF/CaO. nih.gov

Table 2: Examples of Diethylene Glycol Esters and Synthesis Methods

Ester Name Reactants Catalyst Synthesis Method
This compound Diethylene Glycol, Acetic Acid/Acetylating Agent Acid Catalyst (e.g., Sulfuric Acid) Direct Esterification google.com
Diethylene Glycol Diester of SFA Diethylene Glycol, Synthetic Fatty Acids (C11-C14) Sulfoaromatic Compounds Direct Esterification researchgate.net
Diethylene Glycol Monomethyl Ether Monolaurate Diethylene Glycol Monomethyl Ether, Methyl Laurate KF/CaO on Active Carbon Transesterification nih.gov

| Diethylene Glycol Monoacetate | Diethylene Glycol, Acetic Anhydride | (Not Specified) | Acetylation google.com |

Polymer Science and Diethylene Glycol Diacetate As a Monomer

Polymerization Mechanisms and Kinetic Studies

The study of polymerization mechanisms and kinetics is crucial for understanding and controlling the formation of polymers from monomers like diethylene glycol diacetate and its derivatives. These investigations provide insights into reaction rates, the influence of various parameters on the polymerization process, and the final properties of the resulting polymer.

Free-radical photopolymerization is a widely utilized method for converting multifunctional monomers, such as diethylene glycol diacrylate (DEGDA), into highly crosslinked, glassy polymers. upenn.educmu.edu This process, initiated by the cleavage of a photoinitiator into radicals upon exposure to UV or visible light, is known for its rapid reaction rates at ambient temperatures and offers excellent spatial and temporal control. upenn.edu The resulting polymers exhibit enhanced strength, toughness, and chemical resistance compared to their linear counterparts. upenn.edu

The chain length of the diacrylate monomer also influences the polymerization kinetics. An increase in monomer chain length generally leads to a higher conversion of double bonds, attributed to the increased diffusivity of the pendant double bonds. kpi.ua Furthermore, light intensity plays a critical role; an increase in light intensity typically results in a higher attained conversion. kpi.ua

Investigations into the photopolymerization of di(ethylene glycol) dimethacrylate (DEGDMA), a related monomer, have provided further insights into the complex kinetics. upenn.edu These studies have highlighted the importance of phenomena such as chain length dependent termination, autoacceleration, and reaction-diffusion controlled termination in governing the polymerization process. upenn.edu A kinetic model for the free-radical photopolymerization of DEGDMA, photoinitiated by 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), has been developed to elucidate the dependencies of propagation and termination kinetic constants on free volume. acs.org This model divides the polymerization into four regimes: nondiffusion limited, autoacceleration, reaction-diffusion without propagation limitations, and autodeceleration. acs.org

An improved kinetic model has also been proposed to account for radical trapping, a phenomenon where radicals become "buried" or trapped within the polymer network. cmu.edu This model assumes that radical trapping behaves as a unimolecular first-order reaction, with the trapping rate constant increasing exponentially with the inverse of the free volume. cmu.edu This implies that as the polymer network becomes more rigid and free volume decreases, the rate of radical trapping increases significantly. cmu.edu

The table below summarizes key findings from kinetic studies on the free-radical photopolymerization of diacrylates and related monomers.

ParameterInfluence on Polymerization Kinetics
Light Intensity Increased intensity leads to a higher rate of initiation and can result in higher final conversion. kpi.uaacs.org At very high intensities, shorter polymer chains are formed. acs.org
Monomer Chain Length Longer chain monomers exhibit increased conversion due to greater mobility of pendant double bonds. kpi.ua
Crosslinking Agent Concentration Higher concentrations lead to a more pronounced gel effect and increased double bond conversion at a given time. kpi.ua
Solvent Presence The presence of a solvent can increase the mobility of reacting species, leading to higher limiting conversions. kpi.ua
Temperature Increasing the temperature above the glass transition temperature (Tg) of the polymer can increase the reaction diffusion parameter. acs.org

Polycondensation is a step-growth polymerization process where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. wikipedia.org This method is commonly employed for the synthesis of polyesters, including those derived from diethylene glycol. For instance, poly(ethylene adipate) can be synthesized through the polycondensation of ethylene (B1197577) glycol and adipic acid. wikipedia.org Similarly, poly(ethylene terephthalate) (PET) is produced through the polycondensation of monomers derived from the esterification of terephthalic acid with ethylene glycol. google.com During the production of PET, diethylene glycol can be formed as a side product. researchgate.net

The kinetics of polycondensation reactions are influenced by several factors, including temperature, the presence of catalysts, and the morphology of the reactants. researchgate.net For example, in the glycolysis of PET with diethylene glycol, a critical temperature between 210 and 220 °C has been observed, which is thought to be due to improved diffusion of diethylene glycol into the PET matrix, facilitating reactions in the solid phase. researchgate.net Catalysts can also significantly impact the reaction rate. researchgate.net

The application of ultrasound has been shown to be an effective method for intensifying polycondensation reactions. researchgate.netgrafiati.com In the synthesis of poly(diethylene glycol adipate) from diethylene glycol and adipic acid, the use of low-intensity ultrasound has been found to increase the reaction rate. researchgate.netgrafiati.com This acceleration is attributed to the synchronization of vibration and rotation of self-organizing dissipative structures, which reduces the energy required for mass transfer. researchgate.netgrafiati.com The use of ultrasound offers an advantage over traditional catalytic methods as it can enhance the kinetics of the process without complicating the system with catalysts that may require subsequent removal. researchgate.netgrafiati.com While ultrasound has been shown to degrade some polymers, poly(ethylene adipate) was not observed to degrade under ultrasonic conditions, likely due to its relatively low molar mass. wikipedia.org

The table below presents a comparison of polycondensation reactions with and without the application of ultrasound.

Reaction ConditionKey Findings
Conventional Polycondensation Reaction rates are dependent on temperature, catalysts, and reactant diffusion. researchgate.net In the absence of a catalyst, the reaction can be slow due to diffusion limitations. researchgate.net
Ultrasound-Assisted Polycondensation Low-intensity ultrasound increases the reaction rate by enhancing mass transfer. researchgate.netgrafiati.com It provides an alternative to catalysts for process intensification. researchgate.netgrafiati.com

Copolymerization involves the polymerization of two or more different types of monomers. This technique allows for the synthesis of polymers with tailored properties that can be a combination of the properties of the individual homopolymers. Diethylene glycol derivatives are often used as comonomers or crosslinking agents in copolymerization reactions. For example, diethylene glycol diacrylate is used as a crosslinking agent in the synthesis of hydrogels. nih.gov

Alternating copolymers are a specific type of copolymer where the monomer units are arranged in a regular, alternating sequence along the polymer chain. The synthesis of well-defined alternating copolymers can be achieved through controlled polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govnih.gov

One study reported the synthesis of an alternating copolymer of a hydroxy-functionalized vinyl ether, di(ethylene glycol) mono vinyl ether (DEGV), and ethylmaleimide (EtMI) using a dithiocarbonate derivative as a RAFT agent. nih.govnih.govresearchgate.net The resulting copolymer, poly[ethylmaleimide-alt-(diethylene glycol mono vinyl ether)], exhibited a relatively narrow molecular weight distribution. nih.govnih.gov The composition of the copolymer was found to be approximately a 1:1 ratio of the two monomers, confirming the alternating microstructure. researchgate.net Similarly, an alternating glycopolymer was synthesized via RAFT polymerization of a maltose-carrying maleimide (B117702) and diethylene glycol mono vinyl ether. oup.com

The table below summarizes the results of a RAFT copolymerization study of DEGV and EtMI. researchgate.net

ParameterValue
Monomer Ratio (DEGV:EtMI) 1:1
Copolymer Composition (DEGV/EtMI) ~45/55
Polymerization Technique RAFT

Crosslinking agents are crucial components in the synthesis of polymer networks, as they connect linear polymer chains to form a three-dimensional structure. The type and concentration of the crosslinking agent can significantly influence the morphology, thermal properties, and mechanical properties of the resulting polymer. researchgate.net

Diethylene glycol diacrylate (DEGDA) and its derivatives are commonly used as crosslinking agents. atamanchemicals.com In the synthesis of poly(N-vinylcaprolactam) hydrogels, DEGDA was used as a crosslinking agent in a free-radical photopolymerization process. nih.gov It was observed that an increase in the concentration of the DEGDA crosslinker led to a decrease in the glass transition temperature (Tg) of the resulting copolymer. nih.gov

In another study, the effect of different crosslinking agents, including ethylene glycol dimethacrylate (EGDMA), on the properties of poly(methyl methacrylate) (PMMA) was investigated. mdpi.com The addition of crosslinking agents was found to improve the mechanical properties of the PMMA. mdpi.com Similarly, in the one-step seeded polymerization to produce crosslinked monodisperse spheres, the type and concentration of crosslinking agents like ethylene glycol dimethacrylate (EGDMA) affected the swelling, pore size, and thermal properties of the polymer networks. researchgate.net The use of different crosslinking agents can lead to polymers with varying degrees of stiffness and porosity. researchgate.net For instance, when EGDMA was used as a crosslinking agent, the resulting copolymers could range from porous to stiff structures depending on the monomer ratio. researchgate.net The chemical structure and chain length of the crosslinking agent also play a role in the stability and morphology of the final polymer particles. researchgate.net

The table below illustrates the effect of increasing the concentration of diethylene glycol diacrylate (DEGDA) as a crosslinker on the glass transition temperature (Tg) of a poly(N-vinylcaprolactam) based copolymer. nih.gov

SampleDEGDA ConcentrationGlass Transition Temperature (Tg)
S2Lower65.80 °C
S3Higher64.54 °C

Copolymerization Studies Involving this compound

Structure-Property Relationships in this compound-Based Polymers

The incorporation of this compound (DEGDA), or its precursor diethylene glycol (DEG), into a polymer backbone significantly influences the final material's characteristics. The relationship between the chemical structure imparted by this monomer and the resultant physical properties is critical for designing polymers with specific performance attributes.

The thermal behavior of polymers, particularly the glass transition temperature (Tg), is a crucial parameter that defines the boundary between a rigid, glassy state and a more flexible, rubbery state. linseis.comspecialchem.com The introduction of diethylene glycol units into a polymer chain generally imparts flexibility, leading to a lower glass transition temperature.

In the synthesis of biodegradable polyesters from ricinoleic acid, diethylene glycol has been used as an initiator. ceon.rs Differential Scanning Calorimetry (DSC) analysis of these synthesized polyols revealed that their glass transition temperatures ranged from -70°C to -80°C. ceon.rs This low Tg is attributed to the flexible ether linkages within the diethylene glycol segment of the polymer backbone. Research has shown that the molar mass of the polymer, which can be controlled by the amount of diethylene glycol added, influences these thermal properties. ceon.rs A slight increase in thermal stability has been observed with an increase in the molecular weight of the polyester (B1180765). ceon.rs

Studies on various ethylene glycol derivatives and their nitroesters show that these compounds are characterized by glass transition temperatures in the range of -73°C to -103°C, highlighting the inherent low-temperature characteristics of these structural units. ioffe.ru When used as a plasticizer, a component's miscibility with the polymer matrix is key. For instance, in studies with cellulose (B213188) acetate (B1210297), the concentration of an oligoester plasticizer directly affects the polymer's Tg; however, if the plasticizer's concentration exceeds its miscibility limit, a phase separation can occur, altering the thermal profile. sapub.org

Table 1: Thermal Properties of Diethylene Glycol-Based Polymers

Polymer SystemRole of Diethylene Glycol (DEG)Analysis MethodGlass Transition Temperature (Tg)Source
Poly(ricinoleic acid) PolyesterInitiatorDSC-70°C to -80°C ceon.rs
Various Diols and NitroestersBase CompoundDSC-73°C to -103°C ioffe.ru

Note: The table presents data based on the incorporation of diethylene glycol (DEG), the parent diol of DEGDA.

While direct studies on the mechanical properties of polymers synthesized with this compound as a primary monomer are limited in the provided data, its effect can be understood from its role as a plasticizer or as a structural component introduced via its parent diol, diethylene glycol. In copolymerizations, even the solvent used during synthesis can significantly alter the final network structure and, consequently, the mechanical properties. acs.org For example, in methacrylate (B99206) copolymer systems, the use of ethylene glycol diacetate as a solvent influenced the degree of cyclization during polymerization, which in turn affected the cross-link density and the average molecular weight between cross-links (Mc). acs.org A solvent that interacts poorly with the growing polymer chains can cause them to coil, increasing the likelihood of primary cyclization and resulting in a larger mesh size in the final polymer network. acs.org

Spectroscopic techniques are essential for confirming the successful incorporation of monomers into a polymer chain and for elucidating the microstructure of the resulting material. intertek.com Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this characterization.

In the synthesis of polyesters using diethylene glycol, both FTIR and NMR spectroscopy have been used to confirm the assumed polymerization mechanism, showing that the diethylene glycol unit is incorporated into the middle of the polymer chain. ceon.rs

FTIR Spectroscopy: This technique identifies the functional groups present in a molecule. intertek.com For a polymer containing DEGDA units, one would expect to see characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) and the ether linkage (C-O-C stretch). ceon.rsresearchgate.net

NMR Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively. ceon.rs For a polymer incorporating diethylene glycol, the ¹H NMR spectrum would show characteristic signals for the methylene (B1212753) protons adjacent to the ether and ester linkages. ceon.rsrsc.org The integration of these signals can help determine the degree of polymerization and the monomer ratio in copolymers. acs.org Diffusion-Ordered Spectroscopy (DOSY) NMR can also be employed to analyze polymer molecular weight distributions. acs.org

Table 2: Key Spectroscopic Features for this compound Integration

Spectroscopy TechniqueFunctional Group / AtomExpected Chemical Shift / WavenumberSource
FTIREster Carbonyl (C=O)~1735 cm⁻¹ ceon.rsresearchgate.net
FTIREther (C-O-C)~1120 cm⁻¹ ceon.rs
¹H NMRMethylene protons (-O-CH₂-CH₂-O-)δ ≈ 3.7 ppm ceon.rschemicalbook.com
¹H NMRMethylene protons (-COO-CH₂-)δ ≈ 4.2 ppm ceon.rschemicalbook.com
¹H NMRAcetate methyl protons (CH₃-COO-)δ ≈ 2.1 ppm chemicalbook.com

Applications of this compound in Polymer Synthesis

This compound and its parent compound, diethylene glycol, are utilized in various polymerization processes, serving different functions depending on the chemical context.

Due to its chemical structure, this compound is not typically employed as a crosslinking agent in hydrogels formed through standard free-radical polymerization. Crosslinking requires the presence of at least two polymerizable functional groups, such as vinyl or acrylate (B77674) groups, which can react to form covalent bonds between polymer chains. This compound lacks such groups; its terminal functionalities are acetate esters.

The compound commonly used for this purpose is diethylene glycol diacrylate (DEGDA), which is structurally similar but possesses two reactive acrylate groups at its termini. nih.govnih.gov In photopolymerization techniques, these acrylate groups readily participate in reactions to form a crosslinked, three-dimensional hydrogel network. nih.govnih.gov In studies of N-Vinylcaprolactam-based hydrogels, increasing the concentration of the diethylene glycol diacrylate crosslinker was found to affect the material's glass transition temperature and swelling behavior. nih.gov Specifically, a lower concentration of the crosslinker allowed the hydrogels to reach their maximum swelling ratio more quickly. nih.gov

This compound and, more commonly, its precursor diethylene glycol, are integral components in the synthesis of polyesters and polyurethanes. wikipedia.org

In polyester synthesis, diethylene glycol can act as an initiator, allowing for the control of the polymer's molecular weight. ceon.rs For example, in the polymerization of ricinoleic acid, the amount of diethylene glycol added successfully controlled the molar mass of the resulting polyester polyol, enabling the fine-tuning of the material's final properties, such as viscosity. ceon.rs

Diethylene glycol is also a key monomer in the production of terephthalate-based polyester polyols. psu.edu These polyols are synthesized through the condensation reaction of terephthalic acid (TPA) with diethylene glycol at high temperatures (above 220°C). psu.edu The resulting products are complex mixtures of linear oligomers that are valuable intermediates in the manufacturing of materials with high thermal stability and good mechanical characteristics. psu.edu The presence of diethylene glycol as a contaminant by-product is also a known issue in the production of poly(ethylene terephthalate) (PET), and methods have been developed to minimize its formation during the ester exchange process. google.com The acetylation of the terminal hydroxyl groups in these polyols, forming diacetate esters, can be a subsequent step to modify properties or for further reactions. biosynth.com

Table 3: Example of Polyester Synthesis using Diethylene Glycol

ReactantsRole of Diethylene GlycolCatalystResulting PolymerKey FindingSource
Ricinoleic Acid, Diethylene GlycolInitiatorTitanium IsopropoxidePoly(ricinoleic acid) Polyester PolyolMolecular weight of the polyester can be controlled by the amount of DEG added. ceon.rs
Terephthalic Acid, Diethylene GlycolMonomerTyzor PC-42 (optional)Terephthalate-based Polyester PolyolsForms linear oligomers used in high-strength polyesters and polyurethanes. psu.edu

Emerging Applications in Advanced Materials Science

Recent research and industrial developments have seen this compound utilized in several advanced material applications beyond its traditional use as a solvent.

One of the most sophisticated emerging uses for this compound is in biotechnology, where it serves as a polyethylene (B3416737) glycol (PEG)-based linker for synthesizing Proteolysis-targeting chimeras (PROTACs). medchemexpress.com PROTACs are complex molecules designed to selectively target and degrade specific proteins within cells, representing a frontier in therapeutic development. medchemexpress.com The this compound component provides the necessary spacing and chemical properties for the linker connecting the two active ends of the PROTAC molecule. medchemexpress.com

In the field of energy storage and electronics, this compound is finding new roles. chinalookchem.com Its application as a component in lithium battery electrolytes is a significant area of development. chinalookchem.com Furthermore, it is increasingly used as an electronic chemical, where its specific properties are leveraged in manufacturing processes. chinalookchem.com

The compound is also recognized as a high-performance plasticizer for polymers such as PVC, polyester, and polyurethane resins. chinalookchem.com Compared to traditional phthalate (B1215562) plasticizers, it can enhance flexibility and improve low-temperature impact resistance in these materials. chinalookchem.com

Table 2: Emerging Applications of this compound in Advanced Materials

Application Area Specific Use Function Source(s)
Biotechnology PROTAC Linker Acts as a flexible spacer in molecules designed for targeted protein degradation. medchemexpress.com
Energy Storage Lithium Battery Electrolytes Serves as a component of the electrolyte solution in batteries. chinalookchem.com
Electronics Electronic Chemicals Used as a specialized chemical in electronics manufacturing. chinalookchem.com

| Advanced Polymers | High-Performance Plasticizer | Improves flexibility and impact resistance in resins like PVC and polyester. | chinalookchem.com |

Environmental Fate and Degradation Studies of Diethylene Glycol Diacetate

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the environmental breakdown of Diethylene Glycol Diacetate. This process relies on microorganisms to transform the compound into simpler substances.

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds. This initial step is a common pathway for ester-containing compounds and is catalyzed by hydrolase enzymes, particularly esterases, which are widespread in microbial communities. researchgate.netnih.gov This reaction cleaves the two ester linkages in the DEGDA molecule, yielding diethylene glycol and two molecules of acetic acid.

Once formed, diethylene glycol is readily biodegradable under both aerobic and anaerobic conditions. alberta.canih.gov

Aerobic Degradation of Diethylene Glycol: In the presence of oxygen, microorganisms further break down diethylene glycol. One documented pathway involves the formation of intermediates such as acetaldehyde (B116499), ethanol (B145695), and acetate (B1210297). alberta.ca

Anaerobic Degradation of Diethylene Glycol: Under anaerobic conditions, the degradation pathway for diethylene glycol also proceeds through acetaldehyde, ethanol, and acetate, ultimately leading to the formation of methane (B114726) and carbon dioxide. alberta.cacanada.ca

Alternative Microbial Pathways: Some bacterial strains, like Acinetobacter sp., utilize a novel enzyme known as DEG lyase. This enzyme acts on diethylene glycol by removing ethylene (B1197577) oxide units in the form of acetaldehyde, leaving behind an ethylene glycol residue. microbiologyresearch.org

The resulting acetic acid is a simple organic acid that is readily consumed by a wide variety of microorganisms as a carbon and energy source, entering central metabolic pathways.

The rate at which this compound biodegrades in the environment is not constant and is influenced by several key factors. These factors can affect the activity of microbial populations and the availability of the compound for degradation.

FactorInfluence on Biodegradation RateSupporting Evidence
Temperature Generally, an increase in temperature (within the optimal range for microbial activity) accelerates the rate of biodegradation. Lower temperatures significantly slow down degradation.The degradation of the related compound, ethylene glycol, is highly temperature-dependent. canada.ca
Microbial Consortia The presence of a diverse and acclimated microbial community is crucial. Environments with a history of exposure to similar compounds may exhibit faster degradation rates due to the presence of adapted microorganisms.The rate of ethylene glycol degradation is dependent on the type and number of microorganisms present. canada.ca
Nutrient Availability The availability of essential nutrients, such as phosphorus and nitrogen, can be a limiting factor for microbial growth and, consequently, for the biodegradation of organic compounds.Studies on diethylene glycol have shown that its degradation can be limited by the availability of phosphate. alberta.ca
Concentration While a sufficient concentration is needed for degradation to occur, excessively high concentrations of glycol ethers can be inhibitory to microbial activity.High concentrations of certain glycol ethers have been shown to inhibit microbial growth, although this effect varies depending on the specific compound and microbial strains. dtic.milresearchgate.net
pH The pH of the soil or water can affect both the chemical stability of the ester (see section 4.2.1) and the metabolic activity of the microorganisms.General microbial activity is known to be pH-dependent.
Oxygen Availability The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. Aerobic degradation is typically faster than anaerobic degradation.The half-life for anaerobic degradation of ethylene glycol (8 to 48 days) is generally longer than for aerobic degradation (2 to 12 days). canada.ca

The primary and immediate metabolites from the initial hydrolysis of DEGDA are:

Diethylene Glycol (DEG)

Acetic Acid

Acetic acid is rapidly metabolized and does not persist in the environment. The environmental fate of DEGDA is therefore closely linked to the fate of its primary metabolite, diethylene glycol.

Subsequent degradation of diethylene glycol leads to the formation of secondary metabolites. However, studies on a similar compound, diethylene glycol dibenzoate, have shown that the hydrolysis can be stepwise, first producing a monoester. researchgate.net In the case of DEGDA, this would be diethylene glycol monoacetate . This monoester can be more persistent than the parent compound because the ether linkage in the diethylene glycol backbone can block certain metabolic pathways, such as β-oxidation, leading to its accumulation. researchgate.net

The further breakdown of the diethylene glycol backbone produces simpler organic molecules.

Table of Identified and Potential Metabolites of this compound Degradation

Metabolite Name Formula Persistence Potential
Diethylene Glycol C₄H₁₀O₃ Low; readily biodegradable. oup.com
Acetic Acid C₂H₄O₂ Very Low; rapidly metabolized.
Diethylene Glycol Monoacetate C₆H₁₂O₄ Moderate; potential for accumulation as the ether linkage can inhibit further degradation. researchgate.net
Acetaldehyde C₂H₄O Low; volatile and readily metabolized. alberta.ca

Ultimately, complete biodegradation (mineralization) of this compound and its metabolites results in the formation of carbon dioxide and water. epa.gov

Abiotic Degradation Processes

In addition to biodegradation, this compound can be broken down by non-biological chemical processes in the environment, primarily hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, this compound is susceptible to hydrolysis, which breaks the ester linkages to yield diethylene glycol and acetic acid. This process is the same as the initial step in biodegradation but occurs abiotically, catalyzed by either acid or base in the water. oecd.org

The rate of hydrolysis is highly dependent on the pH of the surrounding water. While specific kinetic data for DEGDA is limited, the hydrolysis rates of the structurally similar compound, ethylene glycol diacetate, provide a useful analogue.

Estimated Hydrolysis Half-life of Analogous Ethylene Glycol Diacetate

pH Estimated Half-life
7 (Neutral) 152 days
8 (Slightly Alkaline) 15 days

Source: nih.gov

This data indicates that hydrolysis is significantly faster under alkaline conditions. In neutral environmental waters, DEGDA is expected to be relatively stable with respect to hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process is most significant for compounds that volatilize into the atmosphere.

In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals (•OH). oecd.org These highly reactive radicals are the primary drivers of chemical transformation for many organic compounds in the troposphere.

While direct photodegradation data for DEGDA is scarce, studies on related diethylene glycol ethers provide an estimate of its atmospheric lifetime.

Estimated Atmospheric Photodegradation Half-lives for Related Compounds

Compound Category Estimated Atmospheric Half-life
Diethylene Glycol Ethers 3.18 to 4.41 hours oecd.orgatamanchemicals.com
Diethylene Glycol ~17 hours nih.gov

These values suggest that any this compound that partitions to the atmosphere will be degraded relatively quickly, making long-range atmospheric transport unlikely.

In aquatic environments, direct photodegradation from sunlight is generally a slow process for this class of compounds. canada.ca However, indirect photodegradation can occur through reactions with hydroxyl radicals formed in sunlit natural waters, though this process is much slower than in the atmosphere. nih.gov Studies have also shown that advanced oxidation processes using UV light in combination with oxidants like hydrogen peroxide can effectively degrade diethylene glycol in wastewater. oup.com

Thermal Degradation Studies of Diethylene Glycol-Containing Polymers

Diethylene glycol (DEG) is frequently incorporated into polyethylene (B3416737) terephthalate (B1205515) (PET) during its industrial synthesis to manage crystallization kinetics. researchgate.netsci-hub.se However, the presence of DEG units creates a weak point in the polymer's thermal stability, which becomes a significant issue during high-temperature processes like recycling. researchgate.net The thermal degradation of polymers containing DEG, such as PET, proceeds through distinct mechanisms that influence the material's properties and reusability.

Intramolecular Cyclization and Oligomer Formation

Research shows that the ether groups within the DEG units of a polymer chain are "reactive sites" for thermal degradation. researchgate.net At elevated temperatures, these ether groups can undergo a "back-biting" or intramolecular cyclization reaction. researchgate.net This process leads to chain scission and the formation of various low molecular weight compounds, primarily cyclic and linear oligomers. researchgate.netresearchgate.net

Studies on poly(diethylene glycol terephthalate) (PDEGT), a model polymer, demonstrate a two-step degradation behavior. The first step, which initiates approximately 100K below the degradation temperature of standard PET, involves the formation and evolution of cyclic oligomers containing ether moieties at around 245°C. researchgate.net

These oligomers can be categorized into several series. The first series consists of an equal number of terephthalic acid (TPA) and ethylene glycol (EG) units. unizar.es In the second series, a DEG unit replaces a single EG unit, and in the third series, two DEG units replace two EG units. unizar.es Analysis of PET samples has confirmed the presence of these various cyclic and linear oligomers, with dimers and trimers of the first and second series often being the most concentrated. unizar.es For instance, the cyclic dimer TPA2-EG-DEG has been identified as a major oligomer in PET materials. unizar.esfraunhofer.de

Table 1: Common Oligomers Formed During Thermal Degradation of DEG-Containing PET

Oligomer TypeCompositionNotes
First Series Cyclic Dimer(TPA-EG)₂Composed of terephthalic acid and ethylene glycol units. unizar.es
First Series Cyclic Trimer(TPA-EG)₃Composed of terephthalic acid and ethylene glycol units. unizar.esfraunhofer.de
Second Series Cyclic DimerTPA₂-EG-DEGOne ethylene glycol unit is substituted by a diethylene glycol unit. unizar.esfraunhofer.de
Third Series Cyclic Dimer(TPA-DEG)₂Two ethylene glycol units are substituted by two diethylene glycol units. unizar.es
Linear OligomersVariesFormed alongside cyclic oligomers, often with carboxylic and vinyl end groups. researchgate.netrsc.org
Impact on Polymer Recycling Processes

The thermal degradation initiated by DEG units is problematic for polymer recycling. researchgate.net The formation of oligomers and other byproducts like acetaldehyde signifies a breakdown of the polymer's main chain, which leads to a reduction in molecular weight. mdpi.com This degradation adversely affects the mechanical properties, melt viscosity, and impact resistance of the recycled material. mdpi.com

Furthermore, this degradation can cause discoloration, which affects the utility and value of the recycled polymer. researchgate.net To produce high-quality recycled PET (rPET) suitable for applications like beverage bottles, post-consumer material often undergoes processes to increase its molecular weight, such as solid-state polymerization. mdpi.com Glycolysis, a chemical recycling method, is also employed to break down PET into monomers or oligomers for repolymerization. mdpi.comacs.orgktu.lt However, the efficiency of glycolysis can be influenced by the type of glycol used, with studies indicating DEG can be a less effective degradation agent compared to ethylene glycol (EG) in some contexts. rsc.org Therefore, controlling the DEG content in virgin PET is crucial for enhancing the recyclability of the polymer. sci-hub.se

Environmental Mobility and Distribution

The environmental behavior of this compound is largely inferred from data on its parent compound, diethylene glycol (DEG), and its close structural analogue, ethylene glycol diacetate (EGDA), due to a lack of direct experimental data for DEGDA itself.

Soil Mobility and Leaching Potential

The mobility of a chemical in soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests low adsorption to soil particles and high mobility.

For the analogue ethylene glycol diacetate (EGDA) , the Koc has been estimated to be around 10 to 37.63, which indicates very high mobility in soil. nih.govtaylorfrancis.com Similarly, the parent compound diethylene glycol (DEG) has a very low estimated Koc of 1, also signifying very high mobility. monumentchemical.comsantos.com Based on these values, this compound is expected to have a high potential to move through soil and leach into groundwater. taylorfrancis.commonumentchemical.comsantos.com

Volatilization from Environmental Compartments

Volatilization is governed by a substance's vapor pressure and its Henry's Law constant. For the analogue ethylene glycol diacetate (EGDA) , the Henry's Law constant is estimated at 8.4 x 10⁻⁸ atm-m³/mol. nih.gov This low value indicates that EGDA is essentially non-volatile from water surfaces. nih.gov While volatilization from moist soil is not expected to be a significant process, some volatilization may occur from dry soil surfaces. nih.govnih.gov The parent compound, diethylene glycol (DEG) , has a low vapor pressure (0.006 mm Hg at 25°C), reinforcing the expectation of low volatility. meglobal.biz Given this information, this compound is not expected to be a significant volatile organic compound from water or moist soil environments.

Bioconcentration Potential in Ecological Systems

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms relative to its concentration in the water. tidjma.tntidjma.tn A low BCF indicates that the substance is unlikely to build up in the food chain.

The estimated BCF value for the analogue ethylene glycol diacetate (EGDA) is 1.2, which suggests that its potential for bioconcentration in aquatic organisms is not an important fate process. nih.gov The parent compound, diethylene glycol (DEG) , has a higher but still low experimental BCF of 100. monumentchemical.comsantos.comnih.gov Based on this data, this compound is considered to have a low potential for bioaccumulation in ecological systems. nih.govsantos.com

Table 2: Environmental Fate Properties of this compound and Its Analogues

PropertyCompoundValueImplication
Soil Partition Coefficient (Koc)Ethylene Glycol Diacetate (analogue)~10 - 37.63 (estimated) nih.govtaylorfrancis.comVery High Mobility
Diethylene Glycol (parent compound)1 (estimated) monumentchemical.comsantos.com
Henry's Law Constant (atm-m³/mol)Ethylene Glycol Diacetate (analogue)8.4 x 10⁻⁸ (estimated) nih.govEssentially Non-Volatile from Water
Triethylene Glycol (related compound)3.2 x 10⁻¹¹ (estimated) atamanchemicals.com
Bioconcentration Factor (BCF)Ethylene Glycol Diacetate (analogue)1.2 (estimated) nih.govLow Bioconcentration Potential
Diethylene Glycol (parent compound)100 (experimental) monumentchemical.comsantos.comnih.gov

Analytical Methodologies for Diethylene Glycol Diacetate Quantification and Identification

Chromatographic Techniques

Chromatography is the principal analytical approach for the determination of diethylene glycol diacetate. The choice between gas and liquid chromatography typically depends on the sample matrix, the required sensitivity, and the volatility of the compound.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a highly effective technique for the analysis of semi-volatile organic compounds like this compound. The compound is vaporized and separated from other components as it travels through a capillary column containing a stationary phase. The selection of the column and detector is crucial for achieving the desired resolution and sensitivity. For instance, polar capillary columns are often recommended for resolving this compound from related glycol ethers.

The Flame Ionization Detector (FID) is a robust, reliable, and widely used detector for the gas chromatographic analysis of organic compounds. It offers a wide linear range and is sensitive to compounds that combust in a hydrogen-air flame to produce ions, making it well-suited for quantifying this compound.

GC-FID has been extensively employed for the quantitative determination of the parent compound, diethylene glycol (DEG), in a variety of products, and these methods are adaptable for its diacetate ester. researchgate.netnih.gov For example, a screening method developed for DEG in beer utilized GC-FID, demonstrating its utility for quality control in complex matrices. scielo.brscielo.br This method achieved a limit of detection (LOD) of 3.0 mg L⁻¹ and a limit of quantification (LOQ) of 10.0 mg L⁻¹. scielo.brscielo.br Similarly, methods for analyzing glycols in workplace air use GC-FID, with typical LOQs around 0.5 mg/m³ for a 40 L air sample. researchgate.net The selectivity of GC-FID methods can be confirmed by ensuring that no interfering peaks appear at the retention time of the target analyte in blank matrix samples. scielo.br

ParameterExample Method for DEG in Beer scielo.brExample Method for Glycols in Air researchgate.net
Column NA-Wax (30 m × 0.25 mm × 0.25 µm)Not specified, suitable for glycols
Injector Temp. 250 °CNot specified
Detector Temp. 250 °CNot specified
Carrier Gas HeliumNot specified
Internal Standard 1,3-Butanediol1-Hexanol
LOD/LOQ LOD: 3.0 mg L⁻¹ / LOQ: 10.0 mg L⁻¹LOQ: 0.5 mg/m³

When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a definitive tool for both the quantification and structural confirmation of this compound. The mass spectrometer fragments the analyte molecules after separation by the GC, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for highly specific identification. researchgate.net

GC-MS is frequently used as a confirmatory technique for results obtained by GC-FID. scielo.br The use of specialized capillary columns, such as the Rxi-1301Sil MS, can provide excellent separation of various glycol ethers, including acetates, in significantly reduced analysis times. restek.comgcms.czrestek.com For complex samples like pediatric syrups, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, enabling the direct analysis of glycols without extensive sample cleanup or derivatization. nih.gov This method has demonstrated linearity in the 1–10 µg/mL range with a quantification limit of 1 µg/mL for DEG. nih.gov

ParameterExample Method for DEG in Beer (Confirmation) scielo.brExample Method for Glycol Ethers restek.comrestek.comExample Method for DEG in Syrups (GC-MS/MS) nih.gov
Column NA-Wax (30 m × 0.25 mm × 0.25 µm)Rxi-1301Sil MS (e.g., 15 m x 0.25 mm x 0.25 µm)Not specified, suitable for glycols
Injector Temp. 250 °Ce.g., 250 °CNot specified
Carrier Gas HeliumHeliumHelium
Oven Program 75°C (5 min), then to 130°C at 20°C/min, hold 5 mine.g., 40°C (1 min), then to 220°C at 20°C/min, hold 1 minNot specified
Detection Mode Full ScanFull Scan (e.g., 20-200 amu)Multiple Reaction Monitoring (MRM)
Internal Standard Not used for confirmationNot specified for this example2,2,2-trichloroethanol
LOQ Not specified (confirmatory)Not specified1 µg/mL

For samples where the matrix is complex or non-volatile, headspace sampling (HS-GC) can be an effective technique. This involves analyzing the vapor phase above the sample, which contains the volatile analytes. While this compound has a relatively high boiling point (250 °C), this technique could be applicable for its detection in certain sample types. tcichemicals.com

More commonly in glycol analysis, derivatization is employed to enhance the volatility and improve the chromatographic behavior of polar analytes. nih.gov Although this compound is already an ester, derivatization is a crucial strategy for analyzing its parent compound, diethylene glycol, which may be present as an impurity or a hydrolysis product. Common derivatization approaches include:

Silylation: Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) react with hydroxyl groups to form more volatile trimethylsilyl (B98337) ethers. researchgate.netchromforum.org

Esterification: Acid anhydrides, such as pivalic acid anhydride, can be used to convert glycols into their corresponding esters, which have better gas chromatographic properties. researchgate.net

Oximation: For compounds containing carbonyl groups, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) can be performed. researchgate.net

A study on the ozonation products of DEG developed an optimized two-step derivatization, first using PFBHA for carbonyl groups, followed by silylation with BSTFA for hydroxyl groups, prior to GC-MS analysis. researchgate.net Such strategies are invaluable when a comprehensive impurity profile, including potential degradation products of this compound, is required.

Liquid Chromatography (LC) Coupled with Spectrometric Detectors

Liquid chromatography (LC) is a powerful alternative to GC, particularly for non-volatile compounds or for samples that require minimal preparation. When coupled with highly sensitive and specific detectors like mass spectrometers, LC methods can achieve very low detection limits.

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a state-of-the-art technique for the trace determination of glycols. researchgate.netnih.gov ESI is a soft ionization technique that typically generates intact molecular ions, which is ideal for quantification and identification.

To enhance the response of glycols like DEG in ESI-MS, a derivatization step is often necessary. A common method involves the Schotten-Baumann reaction, where the hydroxyl groups are derivatized with benzoyl chloride. researchgate.netnih.gov This procedure significantly improves the ionization efficiency and allows for quantification at very low levels. A validated LC-ESI-MS method for derivatized DEG in seawater achieved a method detection limit of 0.4 ng/mL. researchgate.netnih.gov For more complex analyses, tandem mass spectrometry (LC-MS/MS) provides even greater specificity by monitoring specific precursor-to-product ion transitions, a technique used to identify and quantify DEG in contaminated pharmaceutical syrups. oup.comscispace.com The development of ultra-performance liquid chromatography (UPLC) has further enabled rapid analysis, with one method determining DEG in toothpaste with simple water extraction and analysis by time-of-flight mass spectrometry (TOF-MS). nih.gov


Spectroscopic Methods

Spectroscopic techniques are instrumental in the analysis of this compound, providing information on its chemical structure and enabling its quantification.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. The technique relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong band associated with the C=O stretching vibration of the ester group is a primary identifier. Additionally, bands corresponding to the C-O stretching of the ether and ester linkages, as well as C-H stretching and bending vibrations, are present. nih.gov For instance, the analysis of related compounds like diethylene glycol distearate shows distinct spectral data that can be used for comparison and identification. nist.gov While specific wavenumber data for this compound from comprehensive databases is readily available, it's the pattern of these absorptions that provides definitive structural confirmation. nih.govnist.gov The use of Fourier-transform infrared (FT-IR) spectroscopy, often with a capillary cell for neat samples, is a common technique for obtaining high-quality spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed molecular elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific location within the structure. For example, the protons of the methyl groups in the acetate (B1210297) moieties will have a characteristic chemical shift, as will the methylene (B1212753) protons adjacent to the ether oxygen and those adjacent to the ester carbonyl group. chemicalbook.comgoogle.com Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the molecule, with its chemical shift indicating its electronic environment. nih.gov This detailed structural information is crucial for confirming the identity and purity of this compound.

Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent and instrument.)

Proton Assignment Approximate Chemical Shift (ppm) Multiplicity
Methyl protons (-CH₃)~2.0Singlet
Methylene protons (-O-CH₂-CH₂-O-)~3.7Triplet
Methylene protons (-COO-CH₂-)~4.2Triplet

This table is a generalized representation based on typical NMR principles for similar structures.

Gamma-Ray Spectroscopy for Contaminant Detection

While not a primary method for the direct analysis of this compound itself, gamma-ray spectroscopy has been utilized as a novel and rapid method for detecting contaminants like diethylene glycol (DEG) in solutions, such as ethyl alcohol. nih.govresearchgate.netnih.gov This technique is based on the principle that the presence of a contaminant alters the bulk density of the solution, which in turn affects the linear and mass attenuation coefficients of gamma rays passing through it. nih.govresearchgate.net

The methodology involves measuring the attenuation of gamma rays from a source, such as ¹³⁷Cs, as they pass through the sample. nih.gov By creating a calibration curve with known concentrations of the contaminant, the amount of the contaminant in an unknown sample can be determined. nih.govresearchgate.net This method has been shown to be simple, robust, and portable, offering a potential alternative to more time-consuming analytical techniques for quality control purposes, particularly in screening for harmful contaminants. nih.govresearchgate.netnih.gov The linear attenuation coefficient increases with an increasing amount of diethylene glycol in ethyl alcohol, providing a basis for quantification. nih.gov

Method Validation and Quality Control

To ensure the reliability of analytical data, the methods used for the quantification of this compound must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Method validation for the analysis of related glycols and their derivatives often involves assessing linearity, the limit of detection (LOD), and the limit of quantitation (LOQ). researchgate.nethealthinformaticsjournal.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the resulting calibration curve. For similar compounds, excellent linearity with r² values of ≥ 0.9991 has been achieved. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. sepscience.com

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.com

These parameters are crucial for understanding the capabilities and limitations of the analytical method. For instance, in the gas chromatographic analysis of ethylene (B1197577) glycol and diethylene glycol, LODs have been reported in the parts per million (ppm) range. healthinformaticsjournal.com A study on the determination of diethylene glycol in pharmaceutical products reported an LOD of 0.15 mg/mL and an LOQ of 1.0 mg/mL. nih.gov

Table 2: Illustrative Method Validation Parameters for Glycol Analysis

Parameter Typical Value/Range Significance
Linearity (r²)≥ 0.99Indicates a strong correlation between concentration and instrument response.
LOD2.3–4.9 mg/kg researchgate.netThe smallest amount of analyte that can be detected.
LOQ7.0–15.0 mg/kg researchgate.netThe smallest amount of analyte that can be quantified reliably.

Data presented is for illustrative purposes based on similar compound analyses. researchgate.net

Accuracy, Precision, and Measurement Uncertainty

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Accuracy for related glycol analyses has been reported in the range of 91.9–104.1%. researchgate.net

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intra-day and inter-day precision for similar analyses have been shown to be excellent, with RSDs often below 5.0%. researchgate.nethealthinformaticsjournal.com

Measurement Uncertainty provides a quantitative indication of the quality of a measurement result, expressing the range within which the true value is believed to lie. It takes into account all potential sources of error in the analytical process. kuleuven.be For some analyses, the measurement uncertainty has been reported to be less than 16%. researchgate.net

Inter-laboratory Collaborative Studies

The validation of analytical methods is a critical process to ensure their reliability, and inter-laboratory collaborative studies represent the highest level of validation. These studies involve multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under varied conditions. For this compound (DEGDA) and related compounds, such studies are essential for establishing standardized methods for regulatory and quality control purposes.

While specific collaborative studies focusing exclusively on DEGDA are not extensively documented in publicly available literature, the principle is well-established for the broader class of glycol ethers and their acetates. A key example is a study on the simultaneous determination of ten glycol ethers and their acetates in cosmetics using Gas Chromatography-Mass Spectrometry (GC-MS). This method underwent validation in different laboratories, which confirmed its satisfactory recovery and precision, demonstrating the viability and success of inter-laboratory assessment for this class of compounds. wiley.com The validation across different labs ensures that the method is not only repeatable within one lab but also reproducible across different settings, analysts, and equipment. wiley.com

Further evidence of inter-laboratory testing for DEGDA comes from the Association of Ecological Research Institutes (AGÖF) in Germany. In their compilation of guidance values for volatile organic compounds (VOCs) in indoor air, DEGDA is listed as a compound for which round-robin tests and comparative measurements have been conducted. agoef.deagoef.de These tests are fundamental to establishing the procedural certainties and uncertainties of VOC measurements and form the basis for setting reliable guidance values for indoor air quality. agoef.deagoef.de

The data below summarizes typical performance characteristics derived from studies involving inter-laboratory validation for glycol acetates and related compounds.

Table 1: Performance Characteristics from an Inter-laboratory Validated GC-MS Method for Glycol Ethers and Acetates

Data sourced from a study on the simultaneous determination of ten glycol ethers and their acetates in cosmetics. wiley.com

Emerging Analytical Techniques and Miniaturization

The field of analytical chemistry is continually evolving towards methods that are faster, more efficient, environmentally friendly, and suitable for on-site analysis. This trend is evident in the development of new techniques for the quantification of compounds like this compound. Key advancements include the miniaturization of sample preparation procedures and the deployment of portable analytical instruments.

Miniaturized Sample Preparation

Traditional sample preparation can be time-consuming and solvent-intensive. Modern techniques aim to reduce sample and solvent volumes, aligning with the principles of Green Analytical Chemistry.

Ultrasound-Assisted Extraction (UAE): UAE is a green and efficient method that uses the energy of ultrasound to create cavitation bubbles, which collapse and generate shockwaves, enhancing the extraction of analytes from a matrix. mdpi.com This technique has been successfully applied to the analysis of glycols, glycol ethers, and their acetates in complex matrices like cosmetics. mdpi.com It allows for the use of small sample amounts (e.g., 0.1 g) and low volumes of organic solvents (1-2 mL). mdpi.com The high efficiency reduces extraction time and energy consumption. mdpi.com

Micro-Matrix Solid-Phase Dispersion (µMSPD): This technique is a miniaturized version of matrix solid-phase dispersion (MSPD), where a solid or semi-solid sample is blended with a solid support (sorbent) to simultaneously disrupt the sample matrix and disperse the analytes onto the sorbent. mdpi.comrsc.org For the analysis of glycol acetates in cosmetics, µMSPD has been proposed as a simple, fast, and low-cost alternative to classical methods. mdpi.com Like UAE, it requires only small amounts of sample and solvent. mdpi.com The resulting extracts from both UAE and µMSPD can often be analyzed directly by GC-MS without a derivatization step, further simplifying the workflow. mdpi.com

Table 2: Comparison of Miniaturized Sample Preparation Techniques for Glycol Acetates

Data based on a study of glycol analysis in cosmetics. mdpi.com

Portable and Rapid Screening Technologies

The development of portable instruments allows for real-time, on-site analysis, which is invaluable for applications like quality control in manufacturing or forensic investigations.

Portable Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a non-destructive technique that can rapidly analyze samples with little to no preparation. Portable NIR spectrometers, which can be handheld, are increasingly used for screening applications. ufmg.br For example, a method was developed to detect DEG contamination in beer using a handheld NIR device combined with chemometrics. ufmg.br The method was validated to have a detection capability of 106 mg L⁻¹ and could provide results quickly without using any solvents or reagents. ufmg.br While developed for DEG, this technology demonstrates significant potential for the rapid screening of DEGDA in various liquid products.

Lab-on-a-Chip (LOC) Devices: LOC technology integrates complex laboratory functions onto a miniaturized chip, enabling rapid and highly sensitive analysis with minimal sample volumes. mdpi.comnih.gov These microfluidic devices can automate processes such as sample preparation, mixing, separation, and detection. mdpi.com While specific applications for DEGDA are still emerging, the technology has been successfully used for analyzing other chemical and biological targets. mdpi.comnih.gov The potential to develop a dedicated LOC system for DEGDA and other glycols could revolutionize point-of-need testing.


Table of Mentioned Compounds

Toxicological Research and Risk Assessment of Diethylene Glycol Diacetate

Mechanisms of Toxicity and Metabolite Pathways

The toxicity of diethylene glycol diacetate (DEGDA) is intrinsically linked to its metabolism. While DEGDA itself is relatively inert, its breakdown in the body produces toxic metabolites that are responsible for the compound's adverse health effects. Understanding these metabolic pathways is crucial for assessing the risks associated with exposure.

Comparative Metabolism of Diethylene Glycol and its Esters

Diethylene glycol (DEG) and its esters, including DEGDA, share a common metabolic process primarily occurring in the liver. calpoison.org This process is initiated by the enzyme alcohol dehydrogenase, which oxidizes the terminal alcohol group. calpoison.orgresearchgate.net In the case of DEG, this first step yields 2-hydroxyethoxyacetaldehyde. calpoison.orgwikipedia.org This intermediate is then further oxidized by aldehyde dehydrogenase to form 2-hydroxyethoxyacetic acid (HEAA). calpoison.orgresearchgate.netwikipedia.org A subsequent oxidation step can convert HEAA to diglycolic acid (DGA). nih.gov

It is important to distinguish the metabolism of diethylene glycol and its esters from that of ethylene (B1197577) glycol. While structurally related, their metabolic fates differ significantly. Ethylene glycol is metabolized to glycolic acid, glyoxylic acid, and ultimately oxalic acid, which can lead to the formation of calcium oxalate (B1200264) crystals in the kidneys. wikipedia.org In contrast, DEG metabolism does not produce significant amounts of ethylene glycol or oxalic acid, and therefore, calcium oxalate crystal deposition is not a characteristic feature of DEG toxicity. researchgate.netwikipedia.org

Role of Metabolites in Organ-Specific Toxicity

The organ-specific toxicity of this compound is a direct consequence of the action of its metabolites, HEAA and DGA. nih.govrahaoil.com These metabolites are implicated in the damage observed in the kidneys, liver, and nervous system. calpoison.orgnih.gov

The primary and most severe toxic effect of diethylene glycol and its esters is acute kidney injury (AKI). nih.govnih.gov The metabolite diglycolic acid (DGA) is considered the main nephrotoxic agent. nih.govnih.govchemicalbook.com Studies in rats have shown that while 2-hydroxyethoxyacetic acid (HEAA) is the predominant metabolite in the blood, DGA accumulates significantly in the kidneys. nih.govresearchgate.net This accumulation is suggestive of a concentrative uptake mechanism in the kidney tissue. nih.govresearchgate.net

The proposed mechanism of DGA-induced nephrotoxicity involves the necrosis of proximal tubule cells. nih.govnih.gov This cellular death leads to obstruction of the tubular lumen, reduced urine flow, and subsequent anuria and uremia. nih.gov The accumulation of HEAA in the blood contributes to metabolic acidosis, a common clinical finding in DEG poisoning, which can further exacerbate kidney damage. wikipedia.orgnih.gov Both HEAA and DGA concentrations in the kidney have been shown to correlate with the severity of kidney damage. nih.gov

MetabolitePrimary Location of AccumulationAssociated Toxic Effect
2-hydroxyethoxyacetic acid (HEAA)BloodMetabolic Acidosis
Diglycolic acid (DGA)KidneyNephrotoxicity (Proximal tubule necrosis)

While nephrotoxicity is the hallmark of DEG poisoning, hepatic effects have also been observed. calpoison.orgnih.gov The liver is the primary site of DEG metabolism, making it susceptible to the toxic effects of the parent compound and its metabolites. calpoison.org Mild to moderate hepatotoxicity, characterized by elevated liver enzymes, can occur. calpoison.org In cases of severe poisoning, particularly in individuals with pre-existing liver disease, DEG can worsen liver damage. nih.govnih.gov The mechanisms underlying the hepatic effects are not as well-defined as the nephrotoxic pathways but are thought to be related to the metabolic burden and direct toxicity of HEAA and DGA on hepatocytes. nih.gov

Neurological complications are a recognized, though often delayed, feature of severe diethylene glycol poisoning. calpoison.orgrahaoil.com These effects can manifest days to weeks after the initial exposure and are often associated with the development of significant kidney injury. calpoison.orgnih.gov The accumulation of toxic metabolites, which are not efficiently cleared due to renal failure, is believed to be the cause of the neurotoxicity. nih.gov

Clinical manifestations can include cranial nerve palsies, particularly affecting the facial nerve, as well as peripheral neuropathy, decreased reflexes, limb weakness, seizures, and coma. calpoison.orgnih.govpsu.edunih.gov Research suggests that 2-hydroxyethoxyacetic acid (HEAA) is a likely contributor to the neurological damage. nih.gov Animal studies have demonstrated that the development of neurotoxicity coincides with the accumulation of DGA in the brain and the presence of acute kidney injury. nih.gov

Molecular and Cellular Mechanisms of Injury

The toxicity of this compound's metabolites, HEAA and DGA, occurs at the molecular and cellular levels, leading to organ dysfunction. advinus.com The precise mechanisms are complex and involve multiple interconnected pathways.

One of the key mechanisms is the disruption of cellular energy metabolism. advinus.com The accumulation of acidic metabolites like HEAA leads to metabolic acidosis, which can decrease intracellular pH and inhibit the function of various cellular enzymes. histopathology.guru

Mitochondrial damage is another critical aspect of cellular injury. histopathology.guruslideshare.net Toxic metabolites can impair mitochondrial respiration and oxidative phosphorylation, leading to a depletion of adenosine (B11128) triphosphate (ATP). advinus.comhistopathology.guru ATP is essential for numerous cellular processes, including maintaining ion gradients across cell membranes. histopathology.guru

The loss of ATP can lead to a failure of ion pumps, resulting in an influx of sodium and calcium ions and an efflux of potassium. histopathology.guru This ionic imbalance causes cell swelling and can activate various calcium-dependent enzymes, such as phospholipases, proteases, and endonucleases. advinus.comhistopathology.guru The activation of these enzymes can lead to damage to cellular membranes, the cytoskeleton, and DNA, ultimately culminating in cell death through necrosis or apoptosis. histopathology.guruslideshare.net

Dose-Response Relationships and Exposure Assessment

Acute and Chronic Toxicity Studies

The acute toxicity of this compound (DEGDA) is considered to be low. Animal studies have been conducted to determine the lethal dose (LD50) of the compound. In white rats, experiments to establish acute and subacute oral, dermal, and inhalatory toxicity showed that this compound has a lower acute and subacute toxicity compared to triacetin. nih.gov Research indicates that in animal studies, doses of 150 mg/kg of DEGDA resulted in transient increases in methemoglobin levels and changes in liver enzyme activities, suggesting some hepatic stress but not significant lethality.

Chronic exposure to diethylene glycol compounds has been associated with renal and hepatic damage. In a study on Wistar rats, high doses (10 g/kg) of diethylene glycol led to significant metabolic acidosis and renal toxicity, effects that were not observed at lower doses. Long-term oral exposure studies in rats with the parent compound, diethylene glycol (DEG), have shown kidney toxicity at doses ranging from 300 to 1500 mg/kg/day. epa.gov Mild renal effects, such as increased urine volume, were seen in experimental animals at doses of 230 mg/kg bw/d, with more severe effects like renal hydropic degeneration occurring at 1.6 g/kg bw/d. industrialchemicals.gov.au It is important to note that many of the older studies on DEG did not specify the purity of the compound, and the presence of ethylene glycol as an impurity may have influenced the results. europa.eu

DEGDA has been observed to have a weak stimulating effect on mucosal tissues, indicating a potential for irritation upon contact. nih.gov However, DEG itself is reported to cause minimal skin or eye irritation in animals. industrialchemicals.gov.au

Interactive Data Table: Acute Toxicity of Diethylene Glycol and Related Compounds

CompoundSpeciesRouteLD50Reference
Diethylene GlycolRatOral15.6 g/kg bw/day europa.eu
Diethylene GlycolMouseOral13.3 g/kg bw/day europa.eu
Diethylene GlycolRabbitDermal12.5 or 13.3 g/kg bw industrialchemicals.gov.au
Diethylene GlycolRatInhalation (4-hr)4600 mg/m³ industrialchemicals.gov.au
Ethylene GlycolRatOral> 5,000 mg/kg epa.gov

Human Case Studies and Epidemiological Investigations

Most documented cases of diethylene glycol (DEG) poisoning in humans have occurred as epidemics resulting from the substitution of DEG in pharmaceutical preparations. nih.gov These incidents have often been in developing nations with limited quality control measures. nih.gov Ingestion of DEG-contaminated products has led to severe adverse effects, including numerous deaths. industrialchemicals.gov.au

A notable outbreak occurred in Haiti between November 1995 and June 1996, where 86 children developed acute anuric renal failure. cdc.gov The investigation linked the outbreak to the consumption of two locally manufactured acetaminophen (B1664979) syrup preparations, "Afebril" and "Valodon," which were found to be contaminated with DEG. cdc.gov Of the 76 children who remained in Haiti for treatment, only one was known to have survived. cdc.gov

Another significant mass poisoning took place in Panama in 2006 due to a contaminated cough syrup. nih.gov This event was notable for the high proportion of patients who developed neurotoxic signs and symptoms in addition to acute kidney injury. nih.gov A retrospective analysis of 46 patients admitted to a hospital in Panama City revealed that 87% had neurologic signs, and 59% of the patients died despite intensive care. nih.gov

A systematic review of studies on unexplained acute kidney injury (AKI) in children has further highlighted the role of DEG-contaminated paracetamol. e-cep.org The review, which included 21 studies, confirmed that DEG-contaminated medications were a significant cause of these AKI outbreaks. e-cep.org The estimated fatal dose of pure DEG in an adult is approximately 1 mL/kg. nih.gov

Occupational Exposure Limits and Risk Management

Occupational exposure limits (OELs) serve as a risk management tool to protect workers from the adverse health effects of chemical exposure. researchgate.net For diethylene glycol (DEG), the UK has set a time-weighted average (TWA) workplace exposure limit of 101 mg/m³. industrialchemicals.gov.au In Germany, the MAK (Maximale Arbeitsplatz-Konzentration) value is 44 mg/m³, which corresponds to 10 ppm. ilo.org Dutch guidelines for DEG recommend an occupational exposure limit of 10 mg/m³.

In Taiwan, OELs have been established for a wide range of chemicals, with many adopted from ACGIH TLVs and US OSHA PELs. researchgate.net While specific OELs for this compound are not consistently reported across all regions, the limits for the parent compound, DEG, provide a basis for risk management.

Risk management strategies for handling diethylene glycol and its derivatives in an industrial setting include ensuring adequate ventilation and using personal protective equipment such as gloves and safety spectacles. ilo.orgthermofisher.com For DEG, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and strong oxidants. ilo.orgthermofisher.com

Genotoxicity and Carcinogenicity Assessments

In Vitro and In Vivo Genotoxicity Studies

The genotoxic potential of diethylene glycol (DEG) and its derivatives has been evaluated in a number of studies. In vitro, DEG tested negative in the Salmonella typhimurium reverse mutation assay (Ames test) with and without metabolic activation. mst.dk However, a memorandum from the US Environmental Protection Agency stated that DEG did cause chromosomal damage in bone marrow cells, though further details were not provided. europa.eu

For other related glycol ethers, the results have been mixed. For instance, diethylene glycol monohexyl ether (DEGHE) showed potential for weak mutagenic activity in an in vitro Chinese hamster ovary (CHO) forward gene mutation test, particularly with metabolic activation, but was negative in a sister chromatid exchange test. nih.gov

Carcinogenicity Bioassays and long-term studies

Long-term carcinogenicity studies on diethylene glycol (DEG) have generally not supported a carcinogenic potential. industrialchemicals.gov.au Some older, long-term oral studies in rats reported the formation of urinary bladder calculi and tumors. industrialchemicals.gov.auindustrialchemicals.gov.au However, it was concluded that these tumors were a secondary effect resulting from mechanical irritation by oxalate-containing bladder stones, rather than a direct carcinogenic response to DEG. industrialchemicals.gov.auindustrialchemicals.gov.au

More recent studies have not shown any evidence of carcinogenic effects after oral administration of DEG. industrialchemicals.gov.auindustrialchemicals.gov.au Furthermore, several studies in mice have indicated that DEG is not carcinogenic following dermal application. industrialchemicals.gov.auindustrialchemicals.gov.au In a two-year feeding study in rats, bladder tumors were associated with stone formation at dietary levels above 20g/kg of food. who.int

Long-term toxicity studies are crucial for assessing the risk of chronic exposure. In-depth assessments of animal research on the toxic effects of DEG from oral ingestion over various time periods have been conducted to determine No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs). nih.gov These values are essential for deriving a reference dose for non-cancer endpoints from chronic exposure. nih.gov

Reproductive and Developmental Toxicity

Research specifically investigating the reproductive and developmental toxicity of this compound is limited in publicly available literature. Therefore, to understand its potential effects, data from studies on its parent compound, diethylene glycol (DEG), and other closely related glycol acetates are often considered in a read-across approach.

Studies on compounds structurally similar to this compound have generally not indicated significant effects on fertility. For instance, research on ethylene glycol diacetate, a related compound, showed it did not cause testicular atrophy in mice, an effect observed with some other glycol ethers. researchgate.net Similarly, triethylene glycol diacetate, another analog, was evaluated in a continuous breeding protocol in Swiss CD-1 mice and was found to have no apparent effects on reproductive function at doses up to 3% in drinking water (equivalent to 5.45 g/kg). nih.gov One review of 48 continuous breeding studies classified triethylene glycol diacetate as negative for fertility effects. europa.eu

In contrast, the parent compound, diethylene glycol (DEG), has been shown to be a reproductive toxicant in Swiss mice at high doses. nih.gov In a continuous breeding study, exposure to 3.5% DEG in drinking water (equivalent to 6.1 g/kg/day) led to significant decreases in the number of litters per pair and live pups per litter. nih.gov A crossover mating trial suggested that female reproductive capacity was compromised. nih.gov However, another derivative, diethylene glycol monoethyl ether (DEGEE), did not show adverse effects on fertility or reproduction in mice, although a decrease in sperm motility was noted in the F1 generation males. nih.govoecd.org

Table 1: Summary of Reproductive Toxicity Findings for this compound Analogs
CompoundSpeciesKey Findings on FertilitySource(s)
Triethylene Glycol Diacetate (TGD)MouseNo apparent effects on reproductive function. Classified as negative for fertility effects in a continuous breeding protocol. nih.goveuropa.eu
Ethylene Glycol Diacetate (EGDA)MouseDid not cause testicular atrophy. researchgate.net
Diethylene Glycol (DEG)MouseReproductive toxicant at high doses (3.5% in water), causing decreased litters and live pups per litter. nih.gov
Diethylene Glycol Monoethyl Ether (DEGEE)MouseNo adverse effects on fertility or reproductive performance. Decreased sperm motility was observed in F1 males. nih.govoecd.org

The teratogenic potential of this compound itself is not well-documented. However, studies on its parent glycol, DEG, and other derivatives provide insight into potential developmental effects.

Investigations into diethylene glycol (DEG) found no indications of teratogenic effects in rats or mice at the doses tested. nih.gov However, fetotoxicity was observed at high doses. In mice, reduced fetal body weights were noted, and in rats, high doses resulted in reduced fetal body weights and an increase in skeletal variations, such as poorly ossified bones. nih.gov A 2023 study on mice given DEG during organogenesis reported morphological abnormalities, including hemorrhages, and skeletal abnormalities in the sternum, nasal bones, and paws of the fetuses. innovareacademics.in That study also noted growth retardation in the fetuses. innovareacademics.in

For related compounds, some developmental toxicity has been demonstrated. Although triethylene glycol diacetate (TGD) did not affect fertility, exposure during lactation led to a significant, though reversible, reduction in pup body weights. nih.gov In contrast, other derivatives like diethylene glycol dimethyl ether (diEGdiME) have shown clear teratogenic potential in rabbits, causing malformations such as fused ribs and hydronephrosis at doses that produced minimal maternal toxicity. nih.gov This highlights that small changes in the chemical structure of diethylene glycol derivatives can lead to significant differences in developmental toxicity.

Table 2: Summary of Developmental Toxicity Findings for this compound Analogs
CompoundSpeciesKey Developmental EndpointsSource(s)
Diethylene Glycol (DEG)Rat, MouseNot teratogenic. Fetotoxicity at high doses including reduced fetal body weight and delayed/poor skeletal ossification. Morphological and skeletal abnormalities reported in a recent mouse study. nih.govinnovareacademics.in
Triethylene Glycol Diacetate (TGD)MouseReduced pup body weights when exposed during lactation. nih.gov
Diethylene Glycol Dimethyl Ether (diEGdiME)RabbitTeratogenic. Caused malformations including fused ribs and hydronephrosis. nih.gov

Ecotoxicological Investigations

Direct ecotoxicological data for this compound is sparse. Assessments often rely on data from the parent compound, diethylene glycol (DEG), which is used in large quantities in applications such as offshore oil and gas activities where it may be released into the marine environment. nih.gov

Studies on diethylene glycol (DEG) have been conducted to characterize its long-term toxic effects on various marine organisms. nih.gov Research has identified a range of No Observed Effect Concentrations (NOEC) across different species, indicating its relative toxicity. nih.gov For example, a safety data sheet for the related compound ethylene glycol diacetate notes that it is harmful to aquatic organisms. thermofisher.com Furthermore, Structure-Activity Relationship (SAR) models, which are used to predict the toxicity of chemicals, would classify this compound as an ester, a class of compounds that can exhibit higher toxicity to aquatic life than would be predicted for simple neutral organic chemicals. epa.gov

Investigations into DEG have shown it does not tend to bioaccumulate in marine organisms, which is consistent with its very low n-octanol-water partition coefficient (log KOW) and an estimated bioconcentration factor of 3. researchgate.net

Table 3: Long-Term Ecotoxicity of Diethylene Glycol (DEG) in Marine Species
Organism TypeSpeciesNo Observed Effect Concentration (NOEC) Range (mg/L)Source(s)
AlgaePhaeodactylum tricornutum365 - 25,000 nih.gov
CrustaceansArtemia franciscana
MolluscsTapes philippinarum
FishDicentrarchus labrax

Environmental risk assessment for chemicals like diethylene glycol involves a structured framework to determine safe environmental concentrations. This process is essential for regulatory purposes, especially for substances used in industrial applications with a potential for environmental release. nih.gov

One common framework involves calculating a risk ratio by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.gov The PEC is an estimate of the concentration of a substance in the environment, while the PNEC is derived from ecotoxicity data (like the NOEC values) and represents the concentration below which adverse effects are unlikely to occur. Based on this ratio, a maximum allowable value for diethylene glycol in the marine environment has been estimated. nih.gov

In the Netherlands, a comprehensive approach is used to derive Environmental Risk Limits (ERLs) for substances like diethylene glycol. rivm.nl This framework integrates risk limits for both human health and ecosystems. The strictest criterion determined from the separate human and ecotoxicological risk assessments is then used to establish the final, official quality standard for environmental compartments such as water, air, and soil. rivm.nl

Applications of Diethylene Glycol Diacetate in Specialized Chemical Systems

As a Solvent in Advanced Formulations

Due to its favorable characteristics, diethylene glycol diacetate serves as a versatile solvent in a range of complex chemical systems. Its high boiling point, low volatility, and good solvency for many resins make it a valuable component in numerous products.

Solvent Properties in Paint and Coating Systems

In the paint and coating industry, this compound is recognized for its efficacy as a solvent. It is particularly useful in formulations for baking paints, nitrocellulose (NC) paints, coil coatings, and fluorescent paints. njreborn.com Its inclusion can improve leveling and adjust the drying rate of the paint film. njreborn.comtheoremchem.com In some applications, it can act as a coalescing agent, which helps in the formation of a continuous and uniform coating film by facilitating the fusion of polymer particles. riverlandtrading.com The compound's low emission of volatile organic compounds (VOCs) makes it an environmentally conscious choice that aligns with increasingly stringent regulations. chinalookchem.com

Application in Adhesives and Printing Inks

This compound is also employed as a solvent in the manufacturing of adhesives and printing inks. riverlandtrading.comontosight.ai For water-based adhesives, it can enhance adhesive properties while being an environmentally friendlier option. epchems.com In printing inks, its solvent properties contribute to the quality and smooth application of the ink. ontosight.aiepchems.com

Use in Pharmaceutical Formulations as an Excipient or Co-solvent

Within the pharmaceutical industry, this compound functions as an excipient or co-solvent. ontosight.ai It can act as a solubilizer and a cutaneous permeable agent, making it a valuable accessory in certain formulations. google.com Studies have indicated that formulations containing this compound can show improved solubility for hydrophobic drugs, potentially leading to better bioavailability. It is also used as a solvent carrier in the production of some veterinary pharmaceuticals. fengchengroup.com

Chemical Intermediate in Industrial Syntheses

Beyond its role as a solvent, this compound is a key intermediate in the synthesis of other industrial chemicals. It is synthesized through the esterification of diethylene glycol with acetic acid. ontosight.ai

Precursor to Other Diethylene Glycol Derivatives

This compound serves as a precursor in the creation of other diethylene glycol derivatives. It is produced through the partial hydrolysis of ethylene (B1197577) oxide, often as a co-product alongside ethylene glycol and triethylene glycol. swastikoil.comwikipedia.org The synthesis process can be controlled to yield diethylene glycol monoacetate and this compound. google.com

Role in Resin and Plasticizer Production

The compound plays a significant role in the production of resins and plasticizers. swastikoil.com It is used as a plasticizer in the manufacturing of plastics like polyvinyl acetate (B1210297) (PVA) and polyvinyl chloride (PVC) to enhance flexibility. ontosight.ai In the production of polyester (B1180765) resins, it is a valuable component. swastikoil.combiosynth.com Its use as a high-performance solvent and plasticizer combination for PVC, polyester, and polyurethane resins can increase flexibility and impact resistance at low temperatures. chinalookchem.com

Table of Chemical Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₅ biosynth.comnih.govpengnuochemical.com
Molecular Weight 190.19 g/mol biosynth.comnih.govpengnuochemical.com
Boiling Point ~200 °C pengnuochemical.com
Density 1.101 g/cm³ biosynth.com
Flash Point 135 °C biosynth.com
Melting Point 19 °C biosynth.compengnuochemical.com

Emerging

This compound is a versatile organic compound that is finding new and important roles in various areas of chemical research. Its unique properties are being leveraged in the development of innovative therapeutic strategies, sustainable chemical processes, and high-performance materials.

Utilization in PROTAC Synthesis

A significant emerging application for this compound is in the field of drug discovery, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.comchemsrc.com PROTACs represent a promising therapeutic modality designed to selectively eliminate disease-causing proteins from cells. chemsrc.com

PROTACs are bifunctional molecules that consist of two distinct ligands connected by a chemical linker. chemicalbook.comchemsrc.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. chemsrc.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's own ubiquitin-proteasome system. chemsrc.com

This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker, a critical component in the structure of these complex molecules. chemicalbook.commedchemexpress.comindiamart.com The linker's characteristics, such as its length, composition, and attachment points, are crucial variables that can significantly impact the efficacy and properties of the final PROTAC. acs.org The synthesis of these degraders often involves multi-step chemical processes where diethylene glycol derivatives are used to bridge the two active ligands. acs.org

FeatureDescriptionSource(s)
Molecule Type Proteolysis Targeting Chimera (PROTAC) chemicalbook.comchemsrc.com
Mechanism Exploits the intracellular ubiquitin-proteasome system for targeted protein degradation. chemsrc.com
Structure Two ligands (one for the target protein, one for an E3 ligase) joined by a linker. chemicalbook.comchemsrc.com
Role of this compound Acts as a PEG-based linker for connecting the two ligands. chemicalbook.commedchemexpress.comindiamart.com

Green Chemistry Applications and Sustainable Processes

In line with the principles of green and sustainable chemistry, this compound is recognized for its environmentally friendly characteristics. researchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edunih.gov

One of the key green attributes of this compound is its low content of volatile organic compounds (VOCs). chinalookchem.com Its use in formulations like coatings and inks can help reduce the emission of volatile harmful substances into the atmosphere, aligning with stricter environmental regulations and the goal of sustainable development. chinalookchem.com The selection of solvents is a major focus in greening chemical processes, as many traditional solvents are toxic and create significant waste. mit.edunih.gov

The synthesis of this compound itself is also a subject of process optimization for sustainability. chinalookchem.com Common synthesis methods include the esterification of diethylene glycol with acetic acid, often using an acidic catalyst to drive the reaction. chinalookchem.com Research continues to explore more efficient and environmentally benign synthesis routes, such as those that minimize waste and energy consumption. bloomtechz.com The use of biocatalysts, as demonstrated in the lipase-mediated acetylation of alcohols using the related ethylene glycol diacetate (EGDA), points toward greener and more selective manufacturing processes for this class of compounds. nih.gov

Green Chemistry AspectApplication of this compoundSource(s)
Safer Solvents Low volatility reduces emissions of Volatile Organic Compounds (VOCs). researchgate.netchinalookchem.com
Waste Prevention Optimization of synthesis routes, such as catalyzed esterification, to improve yield and reduce byproducts. chinalookchem.com
Renewable Feedstocks Potential for development of biodegradable products and synthesis from renewable sources is a future trend. bloomtechz.com
Energy Efficiency Research into innovative synthesis processes aims to reduce energy consumption. researchgate.netbloomtechz.com

Advanced Materials Science and Engineering

This compound is utilized as a key component in the field of polymer science and engineering for the creation of advanced materials. pubcompare.ai Its primary roles are as a polymer additive, plasticizer, and coagulating agent in the production of various polymers. indiamart.combiosynth.comcymitquimica.com

In the manufacturing of polyester fibers, it functions as a coagulating agent. biosynth.com It participates in the polymerization reaction, forming an ester-containing polymer film that can be processed into filaments by extrusion. biosynth.com The acetylation of the hydroxyl groups on the diethylene glycol molecule provides an additional site for polymerization, which can influence the final molecular weight and properties of the polymer. biosynth.com

Furthermore, this compound is employed as a plasticizer in resins. indiamart.com Plasticizers are essential additives that are incorporated into polymers to increase their flexibility, workability, and durability. The use of this compound in this capacity demonstrates its utility in modifying the physical properties of materials to meet the demands of specific engineering applications. indiamart.comcymitquimica.com

Application AreaSpecific Role of this compoundSource(s)
Polymer Production Coagulating agent in the manufacturing of polyester fibers. biosynth.com
Material Modification Used as a plasticizer to increase the flexibility and durability of resins. indiamart.comcymitquimica.com
Chemical Intermediate Acts as a building block and specialized reagent in the development of advanced materials. pubcompare.aibiosynth.com

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of diethylene glycol diacetate typically involves the direct esterification of diethylene glycol with acetic acid. chemicalbook.com Current methods often utilize a catalyst and azeotropic conditions to drive the reaction to completion by removing water. chemicalbook.comgoogle.com A common approach employs an acid catalyst, such as p-toluenesulfonic acid, with an azeotropic dehydrating agent like butyl acetate (B1210297) to enhance reaction rates and reduce energy consumption. google.com

Looking forward, a primary research challenge is the development of more sustainable and environmentally benign synthetic methodologies. The focus is shifting towards "green" chemistry principles to minimize hazardous waste and improve energy efficiency. Key areas for future research include:

Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts for esterification presents a promising green alternative. Enzymatic reactions can be performed under milder conditions, exhibit high selectivity, and reduce the formation of byproducts. Research into the use of acyl donors for in situ generation of reactants in chemoenzymatic synthesis could be adapted for this compound production. chemicalbook.com

Novel Catalytic Systems: Developing heterogeneous catalysts that can be easily recovered and reused would significantly improve the sustainability of the process. This minimizes catalyst waste and simplifies product purification. Research into supported copper catalysts for the dehydrogenation of diethylene glycol, for example, highlights the focus on developing stable and effective catalysts for related processes. mdpi.com

Process Intensification: Technologies like reactive distillation and the application of low-intensity ultrasound could intensify the synthesis process. researchgate.net Ultrasound has been shown to increase the reaction rate in the polycondensation of diethylene glycol and adipic acid by enhancing mass transfer, which could be applicable to diacetate synthesis. researchgate.net This approach can lead to shorter reaction times, lower energy input, and potentially higher yields.

Future research will likely focus on optimizing these green routes to make them economically viable for large-scale industrial production, balancing environmental benefits with manufacturing costs.

Advanced Computational Modeling for Predictive Toxicology and Environmental Fate

The toxicological profile of this compound is not as extensively studied as its parent compound, diethylene glycol (DEG). DEG is known for its potential to cause renal and neurological toxicity upon ingestion. researchgate.netindustrialchemicals.gov.au Its toxicity is linked to its metabolism to 2-hydroxyethoxyacetic acid (DGA), which is the primary nephrotoxic agent. nih.gov Given the structural similarity, a key future challenge is to accurately predict the toxicological and ecotoxicological profile of this compound.

Advanced computational modeling offers a powerful tool to address this challenge without extensive animal testing. Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models specific to glycol ethers and their esters can help predict the toxicity of this compound. nih.gov These models correlate the chemical structure of a molecule with its biological activity. By leveraging data from analogous compounds like DEG and other glycol esters, researchers can estimate properties such as carcinogenicity, genotoxicity, and reproductive toxicity. epa.govmeglobal.biz The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models to ensure their credibility in regulatory decision-making. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. This can help predict the formation of potentially toxic metabolites and their concentration in target organs. Understanding the metabolic fate is crucial, as studies with DEG show that the accumulation of its metabolite, DGA, is required to produce toxicity. nih.gov

The table below summarizes key parameters often used in computational modeling for chemical assessment.

Modeling Parameter Description Relevance for this compound
LogP (Octanol-Water Partition Coefficient) Measures a chemical's lipophilicity.Predicts bioaccumulation potential and absorption characteristics.
Vapor Pressure Indicates the tendency of a compound to enter the gas phase.Important for assessing inhalation exposure risk and atmospheric fate.
Water Solubility The maximum amount of a chemical that can dissolve in water.Determines the compound's fate in aquatic systems and its bioavailability.
Biodegradation Half-life The time it takes for half of the chemical to be broken down by microorganisms.Key for assessing environmental persistence.
Metabolic Rate Constants Quantifies the speed of metabolic conversion in the body.Used in PBPK models to predict the formation of toxic metabolites.

These computational approaches, when combined with targeted in vitro studies, can provide a robust framework for assessing the safety of this compound in a more efficient and ethical manner. nih.gov

Integration of this compound into Smart Materials and Nanotechnology

The unique properties of this compound, derived from its flexible ether linkages and terminal acetate groups, make it a candidate for integration into advanced materials. As a derivative of polyethylene (B3416737) glycol (PEG), it can be leveraged in fields where PEG has already proven valuable, such as biomedicine and materials science. medchemexpress.comfrontiersin.org

Future research is expected to explore the following areas:

Smart Hydrogels: Hydrogels are water-swollen polymer networks with applications in drug delivery and tissue engineering. google.comnih.gov this compound or its derivatives could be incorporated as cross-linkers or building blocks in stimuli-responsive hydrogels. These "smart" materials can change their properties in response to environmental triggers like pH, temperature, or enzymes, allowing for controlled release of therapeutic agents. nih.gov For example, hydrogels have been developed from methacrylated derivatives of hyaluronic acid and methoxy (B1213986) polyethylene glycol for wound healing. nih.gov

Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with molecules like this compound to improve their stability, solubility, and biocompatibility. PEGylation (coating with PEG) is a common strategy to enhance the circulation time of nanomedicines. acs.org this compound offers a short, flexible PEG-like linker. Research has already shown that a diethylene glycol ester derivative can be encapsulated in polymer nanoparticles (PLGA) for photodynamic therapy, demonstrating improved cellular uptake and photostability. researchgate.net

PROTAC Linkers: this compound is already utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic molecules that hijack the cell's own protein disposal system to eliminate disease-causing proteins. medchemexpress.com The linker component is critical for the efficacy of a PROTAC, and further research into optimizing linker length, flexibility, and solubility using this compound and related structures could lead to more effective drugs.

Advanced Polymer Synthesis: Diethylene glycol-based structures can act as initiators or monomers in polymerization reactions to create novel polymers with tailored properties. For example, a cinnamaldehyde (B126680) acetal (B89532) diethylene glycol was used as an initiator to synthesize a PEG with a degradable unit in its chain, which was then used to fabricate acid-degradable hydrogels. frontiersin.org This demonstrates the potential for creating functional polymers with built-in responsiveness.

The integration of this compound into these advanced applications hinges on understanding the structure-property relationships that govern its performance at the nanoscale.

Comprehensive Risk Assessment Strategies for Emerging Applications

As this compound finds its way into new and emerging applications like smart materials and nanomedicine, a forward-looking and comprehensive risk assessment strategy becomes imperative. Historical incidents involving the contamination of consumer products with diethylene glycol (DEG) underscore the need for rigorous safety evaluations for all glycol derivatives. e-cep.orgjsapharmaguideline.comfda.gov

A future-proof risk assessment framework must extend beyond traditional toxicology and consider the entire lifecycle of the product. Key components of such a strategy include:

Lifecycle Assessment (LCA): An LCA should be conducted for new applications to evaluate the potential environmental and health impacts from raw material extraction and synthesis to product use and end-of-life disposal. This is particularly important for nanomaterials incorporating this compound, as their environmental fate and long-term effects are not yet fully understood.

Exposure Scenario Modeling: For emerging applications, potential routes and levels of human exposure may differ significantly from current industrial uses. For example, if used in a medical device or a consumer product, dermal and internal exposure scenarios must be carefully evaluated. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance on testing high-risk drug components for DEG and ethylene (B1197577) glycol (EG) contamination, and similar diligence is needed for new formulations containing this compound. fda.goveco-vector.com

"Safety-by-Design" Approach: This proactive strategy involves designing new materials and products with safety as a primary consideration from the outset. For this compound, this could mean modifying its structure to reduce potential toxicity or designing nanoparticle carriers that prevent its release until it reaches the target site.

Integrated Testing Strategies: Combining computational modeling (as discussed in 8.2) with advanced in vitro assays (e.g., organ-on-a-chip, high-throughput screening) can provide a more complete picture of potential hazards without relying solely on animal testing. This approach aligns with the need for a holistic health-based evaluation of chemicals in consumer products. europa.eu

The table below outlines a potential risk assessment workflow for an emerging application of this compound.

Assessment Stage Objective Methods
1. Hazard Identification Identify potential adverse health and environmental effects.Literature review, computational toxicology (QSAR), in vitro screening.
2. Exposure Assessment Quantify potential exposure levels and routes for the new application.Lifecycle analysis, exposure scenario modeling, migration studies.
3. Dose-Response Assessment Determine the relationship between the dose and the incidence of adverse effects.In vivo studies (if necessary), PBPK modeling, read-across from analogous compounds.
4. Risk Characterization Integrate hazard and exposure data to estimate the overall risk.Comparison of predicted exposure with no-observed-adverse-effect levels (NOAELs), uncertainty analysis.

This comprehensive approach is essential to ensure that the integration of this compound into innovative technologies proceeds safely and responsibly.

Interdisciplinary Approaches for Solving Complex Chemical Problems Involving this compound

Addressing the multifaceted challenges associated with this compound—from sustainable production to safe application in cutting-edge technologies—requires a departure from siloed research. An interdisciplinary approach, fostering collaboration across diverse scientific fields, is crucial for holistic problem-solving.

Future progress will depend on the synergy between various disciplines:

Chemistry and Chemical Engineering: Chemists and engineers are at the forefront of designing novel, sustainable synthetic routes and developing scalable production processes. google.comresearchgate.net Their expertise is essential for creating greener alternatives to traditional synthesis methods.

Toxicology and Pharmacology: Toxicologists are needed to evaluate the safety of this compound and its metabolites, while pharmacologists can explore its potential in therapeutic applications like PROTACs. nih.govmedchemexpress.com The development of predictive toxicity models requires a close partnership between toxicologists and computational scientists. nih.gov

Materials Science and Nanotechnology: Materials scientists are key to integrating this compound into smart materials, hydrogels, and functional polymers. google.comnih.gov Collaborations with nanotechnologists can lead to the creation of advanced drug delivery systems and functionalized nanoparticles. researchgate.netaps.org

Computational Science and Data Science: Experts in machine learning and computational modeling can develop the predictive tools needed for toxicology, environmental fate assessment, and materials design. nih.gov This can accelerate the research and development cycle while reducing the need for extensive empirical testing.

Environmental Science and Regulatory Affairs: Environmental scientists are crucial for assessing the lifecycle impact of new products containing this compound. canada.ca Collaboration with regulatory experts ensures that research and development align with safety standards and that comprehensive risk assessments are conducted. fda.goveuropa.eu

A successful interdisciplinary strategy involves creating platforms for these experts to collaborate effectively. For example, a project to develop a new nanomedicine using this compound would require a team of chemists to synthesize the compound, materials scientists to formulate the nanoparticle, pharmacologists to test its efficacy, toxicologists to assess its safety, and computational scientists to model its behavior. This integrated approach ensures that complex challenges are viewed from all relevant angles, leading to more robust and sustainable solutions.

Q & A

Q. What are the key physicochemical properties of DEGDA, and how are they experimentally determined?

DEGDA (C₈H₁₄O₅) has a molecular weight of 190.194 g/mol, a boiling point of ~200°C, and a density of 1.1068 g/cm³ at 15°C . Its solubility in ethanol and water can be assessed via gravimetric analysis or spectrophotometry. Gas chromatography-mass spectrometry (GC-MS) with columns like Rxi-1301Sil MS is recommended for purity verification, as it resolves DEGDA from related glycol ethers (e.g., triethylene glycol diacetate at 8.826 min retention time) .

Q. How is DEGDA synthesized, and what purification methods ensure high yield?

DEGDA is synthesized via esterification of diethylene glycol with acetic acid or acetic anhydride under acid catalysis. Reaction optimization includes temperature control (80–120°C) and molar ratio adjustments (e.g., 1:2.2 diethylene glycol to acetic anhydride). Purification involves fractional distillation under reduced pressure (e.g., 18–200°C boiling range) to remove unreacted precursors and byproducts .

Q. What analytical techniques are suitable for quantifying DEGDA in complex matrices like textile formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or GC-MS using polar capillary columns (e.g., Rxi-1301Sil MS) provides specificity. For textile samples, solid-phase extraction (SPE) with C18 cartridges isolates DEGDA from surfactants and dyes prior to analysis .

Q. How does DEGDA function as a swelling agent in textile processing, and how is its efficacy measured?

DEGDA reduces fiber crystallinity by disrupting hydrogen bonds, enabling dye penetration. Efficacy is evaluated via fiber swelling ratios (measured microscopically) and dye uptake efficiency (spectrophotometric analysis at λmax of the dye) .

Advanced Research Questions

Q. What metabolic pathways and toxicological mechanisms are associated with DEGDA exposure?

While DEGDA itself is less studied, diethylene glycol (DEG) metabolizes to 2-hydroxyethoxyacetic acid, which causes renal and hepatic toxicity via oxidative stress and mitochondrial dysfunction . In vitro models (e.g., human renal proximal tubule cells) can assess DEGDA’s metabolic fate using LC-MS to detect metabolites. Comparative studies with DEG are critical due to structural similarities .

Q. How can conflicting data on DEGDA’s solvent compatibility be resolved in battery electrolyte applications?

DEGDA’s solubility in polar aprotic solvents (e.g., ethylene carbonate) for aluminum-ion batteries may vary due to impurities or humidity. Hansen solubility parameters (HSPs) and microwave-assisted synthesis (e.g., 30-minute reactions in air) improve reproducibility. Conflicting data should be addressed via controlled humidity experiments and HSP-based solvent screening .

Q. What experimental designs mitigate risks when studying DEGDA’s neurotoxic potential?

Neurotoxicity studies require in vivo models (e.g., rodent facial nerve assays) and in vitro blood-brain barrier (BBB) models (e.g., transwell co-cultures of endothelial cells and astrocytes). Dose-response curves (0.1–10 mM) and biomarker analysis (e.g., glial fibrillary acidic protein for neuroinflammation) are essential. Protective measures include fume hoods and PPE (gloves, goggles) .

Q. How do impurities in DEGDA impact its performance in polymer synthesis?

Residual acetic acid or diethylene glycol in DEGDA can alter polyesterification kinetics. Purity is verified via titration (for acid content) and GC-MS. Accelerated aging tests (e.g., 70°C for 48 hours) assess impurity effects on polymer molecular weight (gel permeation chromatography) and thermal stability (TGA/DSC) .

Methodological Considerations

  • Contradiction Analysis : When conflicting solubility data arise, cross-validate results using multiple techniques (e.g., HSP calculations, cloud-point titration) .
  • Safety Protocols : Adhere to occupational exposure limits (e.g., Dutch guidelines for DEG: 10 mg/m³) and use respiratory protection (e.g., NIOSH-approved masks) in aerosol-generating procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.